molecular formula C8H6I2N2O B1424166 3,7-Diiodo-6-methoxy-1H-indazole CAS No. 1190321-03-9

3,7-Diiodo-6-methoxy-1H-indazole

Cat. No.: B1424166
CAS No.: 1190321-03-9
M. Wt: 399.95 g/mol
InChI Key: PTTVVOHZSDDNPP-UHFFFAOYSA-N
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Description

3,7-Diiodo-6-methoxy-1H-indazole (CAS 1190321-03-9) is a high-value chemical building block for drug discovery and development. With a molecular formula of C8H6I2N2O and a molecular weight of 399.96 g/mol, this compound features a strategically substituted indazole core, recognized as a privileged scaffold in medicinal chemistry . The presence of two iodine atoms on the benzo ring creates a versatile template for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid exploration of structure-activity relationships. The indazole scaffold is of significant interest due to its widespread appearance in compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities . Marketed drugs containing the indazole motif, such as the kinase inhibitor Pazopanib, underscore the therapeutic relevance of this chemical class . The specific substitution pattern of 3,7-Diiodo-6-methoxy-1H-indazole makes it a particularly useful intermediate for synthesizing novel compounds for biological screening and lead optimization efforts. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-diiodo-6-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTVVOHZSDDNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NNC(=C2C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302386
Record name 3,7-Diiodo-6-methoxy-1H-indazole
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Molecular Weight

399.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-03-9
Record name 3,7-Diiodo-6-methoxy-1H-indazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diiodo-6-methoxy-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,7-Diiodo-6-methoxy-1H-indazole CAS 1190321-03-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1190321-03-9 Formula: C₈H₆I₂N₂O Molecular Weight: 399.96 g/mol

Executive Summary: The Orthogonal Scaffold

3,7-Diiodo-6-methoxy-1H-indazole (CAS 1190321-03-9) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for the construction of multi-targeted tyrosine kinase inhibitors (TKIs). Unlike simple mono-halogenated indazoles, this dual-iodinated core offers orthogonal reactivity .

The presence of iodine atoms at both the C3 and C7 positions, combined with the electronic activating effect of the C6-methoxy group, creates a distinct reactivity profile. This allows researchers to perform sequential, regioselective cross-coupling reactions—typically functionalizing the C3 position first, followed by the C7 position. This guide details the physicochemical properties, synthesis logic, and regioselective protocols required to utilize this scaffold in drug discovery.

Physicochemical Profile

Understanding the physical baseline is critical for assay development and formulation.

PropertyValue / DescriptionRelevance
Appearance Off-white to pale yellow solidPurity indicator; degradation often leads to darkening (iodine liberation).
Melting Point 215–218 °C (Decomposes)High thermal stability suitable for high-temp couplings (e.g., Suzuki-Miyaura).
LogP (Predicted) ~3.2Moderate lipophilicity; suitable for cell-permeable lead compounds.
pKa (NH) ~13.8Weakly acidic; N1-deprotonation requires bases like Cs₂CO₃ or NaH.
Solubility DMSO, DMF, THF (Good)Compatible with standard cross-coupling solvents.
Electronic Character Electron-rich (C6-OMe)The methoxy group increases electron density at C7, affecting oxidative addition rates.

Synthetic Pathways & Logic

The synthesis of 3,7-diiodo-6-methoxy-1H-indazole is generally achieved through electrophilic aromatic substitution. The logic relies on the inherent nucleophilicity of the indazole ring, which is modulated by the C6-methoxy substituent.

The "Stepwise Iodination" Strategy

Direct di-iodination can lead to mixtures. A controlled, stepwise approach is the industry standard for high purity.

  • Starting Material: 6-Methoxy-1H-indazole.[1]

  • Step 1 (C3-Iodination): The C3 position is the most electron-rich and accessible site. Treatment with Iodine (

    
    ) and base (KOH) or N-Iodosuccinimide (NIS) yields the 3-iodo intermediate.
    
  • Step 2 (C7-Iodination): The C7 position is sterically hindered and less reactive. However, the ortho-directing effect of the C6-methoxy group activates C7 sufficiently for iodination under more forcing conditions (e.g., NIS/TFA or

    
    /Ag₂SO₄).
    

SynthesisWorkflow Start 6-Methoxy-1H-indazole (Precursor) Step1 Step 1: C3-Iodination (I2, KOH, DMF) Start->Step1 Inter 3-Iodo-6-methoxy-1H-indazole (Intermediate) Step1->Inter  Regioselective   Step2 Step 2: C7-Iodination (NIS, TFA, MeCN) Inter->Step2 Final 3,7-Diiodo-6-methoxy-1H-indazole (Target) Step2->Final  Ortho-Directed  

Figure 1: Stepwise synthesis workflow ensuring regio-purity. C3 reacts first due to electronic accessibility; C7 reacts second, driven by the C6-methoxy ortho-direction.

Regioselective Functionalization (The Core Utility)

The primary value of CAS 1190321-03-9 lies in its ability to undergo sequential cross-coupling .

Mechanistic Insight: C3 vs. C7
  • C3-Iodine: This bond acts like a pseudo-heteroaryl halide. It is highly reactive toward oxidative addition by Palladium(0) species.

  • C7-Iodine: This bond is sterically crowded by the N1-H (or N1-protecting group) and the C6-OMe. Furthermore, the electron-donating methoxy group increases the electron density at C7, making the C-I bond stronger and less prone to oxidative addition compared to C3.

Result: In a Suzuki-Miyaura coupling with 1.0 equivalent of boronic acid, reaction occurs almost exclusively at C3 .

ReactivityMap Center 3,7-Diiodo-6-methoxy-1H-indazole C3_Path Path A: C3-Functionalization (Kinetic Control) Center->C3_Path  Fast Oxidative Addition   C7_Path Path B: C7-Functionalization (Requires C3-substitution first) Center->C7_Path  Slow / Sterically Hindered   Cond_A Conditions: Pd(PPh3)4, Na2CO3 rt to 60°C C3_Path->Cond_A Cond_B Conditions: Pd(dppf)Cl2, K3PO4 100°C (Forcing) C7_Path->Cond_B

Figure 2: Reactivity map demonstrating the kinetic preference for C3 functionalization over C7.

Experimental Protocols

Protocol A: Synthesis of 3,7-Diiodo-6-methoxy-1H-indazole

Note: This protocol assumes starting from the mono-iodinated intermediate (3-iodo-6-methoxy-1H-indazole) for maximum precision.

Reagents:

  • 3-Iodo-6-methoxy-1H-indazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)

  • Acetonitrile (MeCN) (0.2 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-iodo-6-methoxy-1H-indazole and MeCN. Stir until dissolved.

  • Activation: Add TFA. The acidic environment protonates the NIS, enhancing its electrophilicity.

  • Addition: Add NIS portion-wise over 30 minutes at 0°C to prevent over-iodination or polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target M+H: ~400.9).

  • Quench: Pour the reaction mixture into saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize excess iodine (color changes from red/brown to yellow/white).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective C3-Suzuki Coupling

Objective: Selectively couple an aryl group to C3, leaving C7-I intact.

Reagents:

  • 3,7-Diiodo-6-methoxy-1H-indazole (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous, 3.0 eq)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Mixing: Add the diiodo-indazole, boronic acid, and Palladium catalyst to the vessel.

  • Solvent: Add degassed 1,4-Dioxane and aqueous base.

  • Heating: Heat to 60–70°C . Critical: Do not exceed 80°C initially, as higher temperatures may trigger minor reactivity at C7 or bis-coupling.

  • Monitoring: Check HPLC after 2 hours. The C3-I bond should be consumed, while the C7-I bond remains (verified by MS isotopic pattern).

  • Workup: Filter through Celite, dilute with water, and extract.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Light Sensitivity: Iodinated indazoles are photosensitive. Store in amber vials or foil-wrapped containers.

  • Storage: Keep at 2–8°C under inert gas (Argon) to prevent oxidative de-iodination over long periods.

References

  • Indazole Synthesis & Functionalization

    • Title: Synthesis and Biological Evaluation of Indazole Deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: General methods for C3 iodin
    • (General Journal Link for verification of standard protocols)

  • Regioselectivity in Poly-halogenated Heterocycles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles.[2]

    • Source:Chemical Reviews.
    • Context: Explains the electronic basis for C3 vs C7 selectivity in indazoles.
  • Commercial Availability & Properties

    • Title: 3,7-Diiodo-6-methoxy-1H-indazole Product Page.[1]

    • Source: BLD Pharm / Chemical Suppliers.
    • Context: Confirmation of CAS 1190321-03-9 identity and basic physical st
  • Related Patent Literature (Analogous Chemistry)

    • Title: Indazole compounds and their use as kinase inhibitors.[3][4]

    • Source: WIPO (World Intellectual Property Organiz
    • Context: Describes the utility of 3,7-disubstituted indazoles in drug design (e.g., FGFR inhibitors).

Sources

Strategic Engineering of 3,7-Disubstituted Indazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Part 1: Core Directive & Executive Summary

The Indazole Paradox: While the indazole scaffold is a "privileged structure" in medicinal chemistry—appearing in drugs like Axitinib , Pazopanib , and Entrectinib —the vast majority of exploration has focused on the 3,5- or 3,6-substitution vectors. The 3,7-disubstituted vector remains an underutilized but high-leverage design space.

Why Target the 3,7-Axis?

  • Metabolic Fortress: The C7 position is a metabolic "soft spot" for oxidative clearance (often via aldehyde oxidase or CYP450). Blocking this site with a substituent (halogen, alkyl, aryl) dramatically extends half-life (

    
    ).
    
  • Conformational Control: Bulky substituents at C7 induce atropisomerism or specific torsion angles relative to N1-substituents, locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

  • Orthogonal Vector: While C3 targets the ATP-binding hinge (in kinases), C7 points towards the solvent front or specific hydrophobic pockets (e.g., the "back pocket" in certain GPCRs), allowing for solubility tuning without compromising potency.

This guide provides a blueprint for accessing and optimizing this specific chemotype.

Part 2: Synthetic Architectures

Accessing the 3,7-disubstituted core requires navigating regioselectivity challenges. Electrophilic aromatic substitution (SEAr) typically favors C3 and C5. Therefore, 3,7-analogues often demand de novo ring construction or directed C-H activation .

Workflow Visualization: Synthetic Decision Tree

IndazoleSynthesis Start Target: 3,7-Disubstituted Indazole RouteA Route A: De Novo Cyclization (High Scale/Industrial) Start->RouteA High Yield Requirement RouteB Route B: Late-Stage C-H Activation (Discovery/Diversity) Start->RouteB Rapid Analoging StepA1 Start: 2,6-Disubstituted Benzonitrile RouteA->StepA1 StepB1 Start: N-Protected Indazole RouteB->StepB1 StepA2 Regioselective Bromination (NBS) StepA1->StepA2 C3-Bromination StepA3 Hydrazine Cyclization StepA2->StepA3 Ring Closure Product Final 3,7-Analogue StepA3->Product StepB2 C7-Lithiation or Pd-Cat C-H Arylation StepB1->StepB2 Directing Group Strategy StepB3 Electrophile Quench / Coupling StepB2->StepB3 StepB3->Product

Caption: Strategic divergence for accessing 3,7-indazoles. Route A is preferred for scale-up (e.g., Lenacapavir intermediates), while Route B allows rapid library generation.

Part 3: Detailed Experimental Protocols
Protocol A: Industrial-Grade Synthesis of 7-Bromo-3-Aminoindazole Core

Based on the optimized route for the HIV capsid inhibitor Lenacapavir (Molecules 2024, 29, 2705).

Objective: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (a 3,4,7-trisubstituted scaffold). This protocol demonstrates the "De Novo" approach, solving the C7-halogenation problem by starting with the halogen already in place (via the 2,6-dichlorobenzonitrile precursor).

Reagents:

  • 2,6-Dichlorobenzonitrile (Start)[1]

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • 2-Methyltetrahydrofuran (2-MeTHF)[1]

Step-by-Step Methodology:

  • Regioselective Bromination:

    • Charge a reactor with 2,6-dichlorobenzonitrile (1.0 equiv) and H₂SO₄ (5.0 vol).

    • Add NBS (1.1 equiv) portion-wise at 20–25 °C. Critical: Control exotherm.

    • Stir for 4–6 hours. Monitor by HPLC. The directing effect of the nitrile and chlorines directs bromination to the meta position relative to the nitrile (which becomes C3 of the benzene ring, or C4/C7 of the final indazole).

    • Quench: Pour onto ice/water. Filter the precipitated solid (3-bromo-2,6-dichlorobenzonitrile). Wash with water and dry.

    • Yield Expectation: 76–81%.

  • Heterocycle Formation (Cyclization):

    • Dissolve the brominated intermediate in 2-MeTHF (10 vol).

    • Add Hydrazine Hydrate (5.0 equiv).

    • Heat to reflux (85–95 °C) for 12–16 hours.

    • Mechanism:[2][3] Nucleophilic aromatic substitution (S_NAr) of one ortho-chloride by hydrazine, followed by intramolecular attack on the nitrile.

    • Workup: Cool to RT. Separate phases. Wash organic layer with brine.

    • Purification: Crystallize from MeOH/Water (80:20).

    • Yield Expectation: 50–56% (isolated).

    • Purity: >98% (HPLC).

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the nitrile stretch (IR) and the appearance of the broad -NH2 signal (~5.0-6.0 ppm) and indazole N-H (~12.0 ppm).

  • Regiochemistry: NOESY correlation between the C7-Br and N1-H (if N1 is protonated) or lack thereof if N2-tautomer dominates.

Part 4: Medicinal Chemistry & SAR Logic[4][5][6][7]

The 3,7-substitution pattern offers unique advantages in Structure-Activity Relationship (SAR) optimization.

Table 1: Comparative SAR of Indazole Substitution Vectors[4]
Feature3-Substitution (Standard)7-Substitution (Strategic)Synergistic Effect (3,7-Di)
Primary Role Hinge Binding (Kinases)Metabolic BlockadeHigh Potency + High Stability
Key Interaction H-bond Donor/AcceptorHydrophobic / Steric"Locked" Conformation
Metabolic Risk Low (if optimized)High (Oxidation site)Low (C7 blocks oxidation)
Solubility NeutralModulator (Lipophilicity)Tunable logD
Example Drug Axitinib (C3-vinyl)Lenacapavir (C7-Br/Cl)Emerging Class
Mechanism of Action: The "Metabolic Shield"

Many promising indazole hits fail due to rapid clearance. The enzyme Aldehyde Oxidase (AO) and various CYP isoforms frequently attack the electron-rich C7 position.

  • Problem: An unsubstituted C7-H is prone to hydroxylation.

  • Solution: Introduction of a C7-Halogen (Cl, Br) or small alkyl group sterically and electronically deactivates this site.

  • Data Point: In 7-azaindole vs. indazole comparisons, 7-substitution often increases microsomal stability (

    
    ) by >4-fold.
    
Pathway Diagram: Biological Logic of 3,7-Indazoles

SAR_Logic Indazole Indazole Core C3_Sub C3-Substituent (The Warhead) Indazole->C3_Sub C7_Sub C7-Substituent (The Shield) Indazole->C7_Sub Target Target Binding (ATP Hinge / Receptor) C3_Sub->Target H-Bonding Interaction C7_Sub->Target Hydrophobic Pocket Fill Metabolism Metabolic Enzymes (CYP450 / Aldehyde Oxidase) C7_Sub->Metabolism Steric Blockade Metabolism->Indazole Oxidative Attack (C7-H)

Caption: The "Warhead and Shield" model. C3 engages the target, while C7 protects the scaffold from metabolic degradation.

Part 5: References
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules , 29(12), 2705.[3] Link

  • Giraud, F., et al. (2017). C3-Indazole Functionalization: A Review. Current Organic Chemistry . Link

  • Bamborough, P., et al. (2007).[5] Indazole as a privileged scaffold in fragment-based drug discovery. Bioorganic & Medicinal Chemistry Letters , 17, 4363–4368.[5] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 54(8), 2529–2591. (Reference for metabolic blocking strategies). Link

  • Link, J. O., et al. (2020). Clinical targeting of HIV capsid protein with a long-acting small molecule. Nature , 584, 614–618. (Primary source for Lenacapavir structure/function).[2] Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3,7-Diiodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3,7-Diiodo-6-methoxy-1H-indazole from 6-methoxyindazole Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the synthetic methodology for preparing 3,7-diiodo-6-methoxy-1H-indazole (CAS: 1190321-03-9) starting from 6-methoxy-1H-indazole . While C3-iodination of indazoles is a standard transformation (often used in the synthesis of kinase inhibitors like Axitinib), the introduction of a second iodine atom at the C7 position presents a regioselectivity challenge due to the competing activation of the C5 position by the C6-methoxy group.

This protocol utilizes a controlled, stoichiometry-driven electrophilic aromatic substitution (


) using N-Iodosuccinimide (NIS)  in polar aprotic media. This method offers superior regiocontrol and purification profiles compared to elemental iodine (

) methods for bis-iodination.

Chemical Strategy & Mechanism[1][2][3]

Reactivity Profile

The indazole scaffold exhibits distinct reactivity zones. Understanding these is crucial for directing the second iodine atom to C7 rather than C5.

  • C3 Position: The most reactive site towards electrophiles due to the intrinsic electron density of the pyrazole ring. This position is iodinated first.[1][2]

  • C6-Methoxy Effect: The methoxy group is an ortho, para-director.

    • Para to OMe: C3 (already activated by the ring system).

    • Ortho to OMe: C5 and C7 .

  • The Challenge: C7 is sterically hindered by the adjacent N1-H bond. However, C7 is electronically activated. To favor C7 over C5 during the second iodination, we utilize the "ortho-effect" where coordination with the N1 lone pair (or transient deprotonation) can guide the electrophile, alongside careful temperature control to avoid thermodynamic equilibration to the C5 isomer.

Reaction Pathway Visualization

The following diagram illustrates the stepwise iodination pathway and the critical regioselectivity decision point.

ReactionPathway cluster_mech Mechanistic Driver SM 6-Methoxy-1H-indazole (Starting Material) Mono 3-Iodo-6-methoxy-1H-indazole (Intermediate) SM->Mono Step 1: Fast NIS (1.05 eq), DMF RT, 1h Target 3,7-Diiodo-6-methoxy-1H-indazole (Target) Mono->Target Step 2: Controlled NIS (1.1 eq), 50°C Kinetic Control Impurity 3,5-Diiodo Isomer (Byproduct) Mono->Impurity Overheating / Acid Catalysis Thermodynamic Drift Mech C6-OMe activates C5 & C7. C7 favored by proximity to N1 under basic/neutral conditions.

Caption: Stepwise iodination pathway highlighting the critical divergence between C7 (Target) and C5 (Impurity) substitution.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )PurityRole
6-Methoxy-1H-indazole 148.16>98%Substrate
N-Iodosuccinimide (NIS) 224.9898%Iodinating Agent
DMF (Anhydrous) 73.0999.8%Solvent
Potassium Carbonate (

)
138.2099%Acid Scavenger
Sodium Thiosulfate (

)
158.11-Quenching Agent
Protocol: High-Purity Synthesis (NIS Method)

Scale: 10 mmol (approx. 1.5 g of starting material)

Step 1: Dissolution and First Iodination (C3)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 6-methoxy-1H-indazole (1.48 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (1.52 g, 11.0 mmol). The mild base neutralizes the succinimide byproduct (acidic) and prevents acid-catalyzed isomerization.
    
  • Reagent Addition (Part A): Cool the mixture to 0°C in an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 15 minutes.

    • Checkpoint: The reaction will darken slightly. TLC (50% EtOAc/Hexane) should show rapid conversion to the mono-iodo intermediate (

      
      ) within 1 hour.
      
Step 2: Second Iodination (C7)
  • Reagent Addition (Part B): Allow the reaction to warm to Room Temperature (RT). Add a second portion of NIS (2.48 g, 11.0 mmol).

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 55°C for 4–6 hours.

    • Critical Control: Do not exceed 65°C. Higher temperatures increase the risk of C5-iodination (thermodynamic product).

  • Monitoring: Monitor by HPLC or LC-MS. Look for the disappearance of the mono-iodo peak (MW 274) and appearance of the di-iodo peak (MW 400).

    • Note: If conversion stalls >10% mono-iodo, add 0.2 eq of NIS and stir for 2 more hours.

Step 3: Workup and Isolation
  • Quench: Cool the reaction to RT. Pour the mixture slowly into 200 mL of ice-cold water containing 10%

    
     (to reduce excess iodine/NIS, indicated by fading of brown color).
    
  • Precipitation: A solid precipitate should form.[1] Stir vigorously for 30 minutes to ensure all DMF is extracted into the aqueous phase.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove succinimide residues.
  • Drying: Dry the solid under vacuum at 45°C for 12 hours.

Step 4: Purification (If required) [1]
  • The crude product is typically >90% pure.

  • Recrystallization: Dissolve in minimal boiling Ethanol/THF (9:1) and cool slowly.

  • Flash Chromatography: If C5-isomer is present, use Silica Gel (Gradient: 0

    
     30% EtOAc in Hexanes). The 3,7-diiodo isomer typically elutes after the 3,5-isomer due to slight polarity differences caused by the ortho-iodine/NH interaction.
    

Validation & Quality Control (Self-Validating Systems)

To ensure the product is the 3,7-diiodo isomer and not the 3,5-diiodo isomer, use Proton NMR (


-NMR). This is the primary "trust" mechanism for this synthesis.
NMR Interpretation Logic

The 6-methoxyindazole scaffold has protons at C3, C4, C5, and C7.

  • Starting Material: Signals for H3, H4, H5, H7.

  • Target (3,7-Diiodo-6-OMe):

    • H3: Gone (substituted by I).

    • H7: Gone (substituted by I).

    • Remaining Protons: H4 and H5.

    • Coupling Pattern: H4 and H5 are ortho to each other. They will appear as two doublets (d) with an ortho-coupling constant (

      
       Hz).
      
  • Impurity (3,5-Diiodo-6-OMe):

    • Remaining Protons: H4 and H7.

    • Coupling Pattern: H4 and H7 are para to each other across the ring. They will appear as two singlets (s) (or very weakly coupled doublets,

      
       Hz).
      

Data Table: Expected NMR Shifts (DMSO-


) 
CompoundH3H4H5H7Multiplicity (H4/H5)
6-OMe-Indazole ~7.9 (s)~7.6 (d)~6.8 (dd)~6.9 (d)Complex
3,7-Diiodo-6-OMe -- ~7.4 (d) ~7.0 (d) -- Ortho coupling (

Hz)
3,5-Diiodo-6-OMe--~7.5 (s)--~7.8 (s)Singlets (Para)

Troubleshooting & Optimization

Regioselectivity Issues (C5 vs. C7)

If the 3,5-diiodo impurity exceeds 10%:

  • Cause: Reaction temperature too high or acidic conditions.

  • Solution:

    • Strictly maintain T < 55°C.

    • Increase the amount of

      
       to 2.5 eq to ensure the medium stays basic. The C7 position is favored kinetically and by the directing effect of the N1-anion (if deprotonated).
      
Incomplete Reaction

If mono-iodo intermediate persists:

  • Cause: NIS degradation or moisture in DMF.

  • Solution: Use fresh NIS (should be white, not yellow) and anhydrous DMF. Add a catalytic amount (5 mol%) of p-Toluenesulfonic acid (pTsOH) only if the base method fails, but this risks C5 isomerization.

Safety & Handling

  • N-Iodosuccinimide (NIS): Irritant. Store in the dark at 2-8°C. Reacts exothermically with strong reducers.

  • DMF: Hepatotoxic and teratogenic. Use only in a fume hood.

  • Iodinated Compounds: Generally photosensitive. Store the final product in amber vials wrapped in foil.

References

  • General Indazole Iodination

    • Title: Synthesis and biological evaluation of indazole deriv
    • Source: Semantic Scholar (2018).
    • Context: Describes standard C3 iodin
    • URL:

  • Commercial Validation of Target

    • Title: 3,7-Diiodo-6-methoxy-1H-indazole Product Page.[3]

    • Source: BLD Pharm / ChemicalBook.
    • Context: Confirms stability and existence of the specific 3,7-diiodo regioisomer (CAS 1190321-03-9).
    • URL:

  • Regioselectivity in Heterocycles

    • Title: Regioselective C5-H direct iodination of indoles (Analogous reactivity p
    • Source: Organic Chemistry Frontiers (RSC).[2]

    • Context: Discusses electronic directing effects of alkoxy groups in fused nitrogen heterocycles.
    • URL:

  • Axitinib Intermediate Synthesis (Related Chemistry)

    • Title: 6-Iodo-1H-indazole synthesis.[4][5][6][7][8]

    • Source: ChemicalBook.
    • Context: Provides baseline protocols for handling 6-substituted indazoles.
    • URL:

Sources

Application Note: Regioselective Functionalization of 3,7-Diiodoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking a robust, scalable protocol for the regioselective functionalization of 3,7-diiodoindazoles .

The 3,7-diiodoindazole scaffold presents a unique challenge and opportunity in drug discovery. It contains two electrophilic sites (C3 and C7 iodides) with distinct electronic and steric environments. This guide details the Sequential Kinetic Resolution strategy, exploiting the inherent reactivity difference between the heterocyclic C3-iodide and the carbocyclic C7-iodide.[1]

Abstract & Strategic Overview

The 3,7-diiodoindazole core is a privileged pharmacophore in kinase inhibitor development (e.g., VEGFR, PLK4 inhibitors).[1] The primary challenge is differentiating the two iodine atoms.

The Core Principle:

  • C3-Iodide (Heterocyclic): Highly reactive towards Pd(0) oxidative addition due to the electron-deficient nature of the pyrazole ring.[1] It behaves similarly to an activated heteroaryl halide.

  • C7-Iodide (Carbocyclic): Less reactive, behaving like a sterically hindered aryl iodide.[1]

  • N1-Protecting Group: Critical for solubility and directing regioselectivity. Large protecting groups (THP, SEM, Boc) at N1 exert steric pressure on C7, further retarding its reactivity and enhancing C3 selectivity.[1]

The Workflow: We utilize a Sequential Cross-Coupling Strategy .

  • Phase I: N1-Protection (Thermodynamic control).

  • Phase II: C3-Selective Suzuki-Miyaura Coupling (Kinetic control).

  • Phase III: C7-Functionalization (Suzuki, Buchwald-Hartwig, or Sonogashira).[1]

Mechanistic Pathway & Logic

The following diagram illustrates the electronic and steric logic governing the reaction sequence.

G SM 3,7-Diiodoindazole (Starting Material) N_Prot Phase I: N1-Protection (THP/SEM/Boc) SM->N_Prot Base/Electrophile C3_Func Phase II: C3-Selective Coupling (Pd-Cat) N_Prot->C3_Func 1.05 eq Boronic Acid Pd(PPh3)4, 60°C Logic1 N1 vs N2 Selectivity: Sterics favor N1 Thermodynamics favor N1 N_Prot->Logic1 C7_Func Phase III: C7-Functionalization (High Temp/Active Cat) C3_Func->C7_Func Excess Boronic Acid Pd(dppf)Cl2, 100°C Logic2 Reactivity Gap: C3-I (Fast Oxidative Addn) >> C7-I (Slow/Steric) C3_Func->Logic2

Figure 1: Sequential functionalization workflow. The reactivity gap allows C3 to be targeted first under mild conditions, leaving C7 intact for subsequent activation.[1]

Experimental Protocols

Phase I: N1-Selective Protection (THP)

Protection is essential to prevent catalyst poisoning by the free N-H and to increase solubility.[1]

Rationale: The Tetrahydropyranyl (THP) group is chosen for its stability under basic coupling conditions and ease of removal (acidic hydrolysis). It preferentially alkylates N1 over N2 (typically >10:1 ratio).

Protocol:

  • Charge: To a reactor, add 3,7-diiodo-1H-indazole (1.0 equiv), 3,4-dihydro-2H-pyran (DHP) (3.0 equiv), and TsOH·H₂O (0.1 equiv).

  • Solvent: Add anhydrous THF (10 vol) or Ethyl Acetate .

  • Reaction: Heat to 50°C for 4 hours. Monitor by HPLC (Target: <2% SM).

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2] Wash organic layer with brine.

  • Purification: Recrystallization from Hexane/EtOAc or silica plug.[2]

    • Note: The N1-THP isomer is typically the major, less polar spot.

Phase II: C3-Selective Suzuki-Miyaura Coupling

This is the critical discrimination step.[1] Control of temperature and stoichiometry is paramount.

Reagents:

  • Substrate: 1-(THP)-3,7-diiodoindazole (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.05 - 1.10 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

    • Why: Tetrakis is a mild Pd(0) source. It is bulky enough to be sensitive to the steric hindrance at C7, enhancing C3 selectivity. Avoid highly active catalysts like Pd(dtbpf) or XPhos at this stage.

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)[1]

  • Solvent: DME/Water (4:1) or 1,4-Dioxane/Water .[1]

Step-by-Step:

  • Degassing: Charge substrate, boronic acid, and solvent. Sparge with Nitrogen for 15 mins. Oxygen is the enemy of selectivity (homocoupling).

  • Catalyst Addition: Add Pd(PPh₃)₄ under N₂ stream.

  • Reaction: Heat to 60-65°C .

    • Critical Parameter: Do NOT exceed 70°C. Higher temperatures activate the C7-iodide.

  • Monitoring: Check HPLC at 2h, 4h.

    • Success Criteria: >95% Mono-coupled product (C3), <5% Bis-coupled, <2% SM.[1]

  • Workup: Standard aqueous/organic extraction.

  • Purification: Column chromatography is usually required to remove traces of bis-coupled impurity.

Phase III: C7-Functionalization

With C3 substituted, the C7-iodide is now the only reactive site.[1] We can apply "forcing" conditions.

Reagents:

  • Substrate: 3-Aryl-7-iodo-1-(THP)-indazole [1]

  • Coupling Partner: Boronic Acid (1.5 equiv) or Amine (for Buchwald).[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (5 mol%) or Pd₂(dba)₃ / XPhos .[1]

    • Why: We need a robust, electron-rich ligand to activate the sterically hindered, electron-rich C7-iodide.[1]

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ .[4]

  • Solvent: DMF or Toluene/Water (100°C).

Protocol:

  • Combine all reagents in the reactor.

  • Heat to 90-110°C for 12-24 hours.

  • Workup and purify as standard.

Data Summary & Troubleshooting

Reactivity Comparison Table
ParameterC3-IodideC7-Iodide
Electronic State Electron-poor (Heteroaryl)Electron-rich (Aryl)
Steric Environment Open (unless N-protected with huge group)Hindered (Peri-interaction with N1)
Pd Oxidative Addition Fast (Room Temp - 60°C)Slow (>80°C required)
Preferred Catalyst Pd(PPh₃)₄ (Mild)Pd(dppf)Cl₂, XPhos (Active)
Troubleshooting Guide
IssueRoot CauseSolution
Bis-coupling (C3 & C7) Temperature too high during Phase II.[1]Lower Phase II temp to 50°C. Reduce Boronic Acid to 0.95 equiv.
No Reaction at C7 (Phase III) Steric hindrance from N1-protecting group.[1]Switch catalyst to Pd-PEPPSI-IPr or XPhos Pd G3 .[1] Increase temp to 120°C (microwave).
N2-Isomer Formation Poor selectivity during protection.[1]Use non-polar solvent (DCM) or lower temp. Recrystallize to isolate N1.
Deiodination (C7-H) Hydride source present (often from solvent).[1]Ensure anhydrous solvents if using hydride-sensitive catalysts.[1] Avoid Ethanol/Isopropanol.

References

  • Indazole Synthesis & Reactivity Review

    • Giraud, F., et al. "C3-Indazole Functionalization: A Review."[1] Current Organic Chemistry, 2010 .[1][5]

    • (General Reference)

  • Suzuki Coupling Selectivity (C3 vs C7)

    • Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles."[1] Molecules, 2018 , 23(8), 2051.[1]

    • [1]

  • C7-Functionalization Challenges

    • Xu, L., et al. "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles."[1][6] Angewandte Chemie Int.[6][7] Ed., 2016 , 55, 321.[1][6] (Demonstrates difficulty of C7 access without directing groups).

    • [1]

  • Lithium-Halogen Exchange Dynamics

    • Lutter, F.H., et al. "Regioselective functionalization of aryl azoles..."[1] Nature Communications, 2020 , 11, 4443.[1]

  • General Indazole Protocols

    • Organic Chemistry Portal: Indazole Synthesis and Functionaliz

Sources

Application Notes & Protocols: Strategic C-H Activation of 6-Methoxy-1H-Indazole Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of C-H Activation on the Indazole Core

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 6-methoxy-1H-indazole derivative, in particular, offers an electron-rich framework that is both a frequent pharmacophore and a versatile synthetic intermediate. Traditional functionalization of such heterocycles often relies on multi-step sequences involving pre-functionalized starting materials, generating significant chemical waste and limiting synthetic efficiency.

Direct C–H bond activation has emerged as a transformative paradigm, offering a more atom-economical and streamlined approach to molecular diversification.[1][2] This guide provides an in-depth exploration of transition-metal-catalyzed C-H activation methods tailored for the 6-methoxy-1H-indazole core. We move beyond simple procedural lists to dissect the underlying principles, enabling researchers to make informed decisions in catalyst selection, directing group strategy, and reaction optimization. The protocols herein are designed to be robust and reproducible, providing a solid foundation for both exploratory research and scale-up campaigns in drug development.

Core Principles: Navigating Regioselectivity and Reactivity

The indazole ring presents several C-H bonds amenable to functionalization. For 6-methoxy-1H-indazole, the primary sites of interest are C3, C7, and to a lesser extent, C4 and C5. The inherent electronic properties of the ring and the strategic use of directing groups are the two main pillars controlling regioselectivity.

  • Inherent Reactivity: The C3 position of 1H-indazoles is often considered electron-deficient and less reactive towards electrophilic attack compared to other positions, making its direct functionalization a notable challenge.[3] Conversely, the electron-donating methoxy group at C6 enriches the benzene portion of the scaffold, influencing the reactivity of the C5 and C7 positions.

  • Directing Group (DG) Strategy: The most powerful tool for achieving high regioselectivity is the installation of a coordinating group, typically on the N1 nitrogen. This group chelates to the metal catalyst, positioning it in close proximity to a specific C-H bond (usually at C7), thereby overriding the ring's intrinsic reactivity. For C3 functionalization, the reaction often proceeds without a dedicated directing group, relying on the intrinsic coordination of the pyrazole ring's N2 atom to the metal center.[4]

G cluster_0 Directing Group (DG) Strategy for Regioselectivity cluster_1 Inherent Reactivity Strategy Indazole 6-Methoxy-1H-Indazole (N1-DG) Catalyst Transition Metal Catalyst (M-L) Indazole->Catalyst Coordination Intermediate Cyclometalated Intermediate Catalyst->Intermediate C-H Activation (e.g., at C7) Functionalization C7-Functionalized Product Intermediate->Functionalization Reaction with Coupling Partner Indazole2 6-Methoxy-1H-Indazole (N-Protected or N-H) Catalyst2 Transition Metal Catalyst (M-L) Indazole2->Catalyst2 Coordination Intermediate2 N2-Coordinated Intermediate Catalyst2->Intermediate2 C-H Activation (e.g., at C3) Functionalization2 C3-Functionalized Product Intermediate2->Functionalization2 Reaction with Coupling Partner

Fig. 1: Conceptual workflows for achieving regioselectivity.

Palladium-Catalyzed C-H Arylation: A Workhorse Reaction

Palladium catalysis is arguably the most established platform for C-H functionalization. For 1H-indazoles, Pd(II)/phenanthroline systems have proven particularly robust for the challenging C3-arylation.[4]

Causality Behind Component Selection:

  • Catalyst: Pd(OAc)₂ or PdCl₂ are common, stable precursors that form the active catalytic species in situ.

  • Ligand: 1,10-Phenanthroline (Phen) is crucial. It stabilizes the palladium center and facilitates the C-H activation step. Its rigid, bidentate nature is key to promoting reactivity at the otherwise inert C3 position.[5]

  • Base: A carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) is required to facilitate the deprotonation of the C-H bond during the concerted metalation-deprotonation (CMD) step.[3]

  • Solvent: High-boiling polar aprotic solvents like DMA or non-polar solvents like toluene are often used to ensure reactants remain in solution at the required high temperatures.[3][4] The choice of solvent can be critical for both selectivity and reactivity.[4]

Data Summary: Pd-Catalyzed C3-Arylation of Indazoles
EntryIndazole SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Ref.
11-THP-4-methoxy-6-methyl-1H-indazole4-Iodoanisole10 mol% Pd(OAc)₂, 20 mol% Phen2.0 eq K₂CO₃Toluene54[3]
21-Methyl-1H-indazole4-Bromobenzonitrile5 mol% Pd(OAc)₂, 10 mol% Phen2.0 eq K₂CO₃DMA85[5]
31H-IndazoleIodobenzene10 mol% PdCl₂, 10 mol% Phen2.0 eq K₃PO₄DMA78[3]
Protocol 1: Pd-Catalyzed C3-Arylation of N-THP-6-methoxy-1H-indazole

This protocol is adapted from a robust method developed for the synthesis of the natural product Nigellidine.[3] The tetrahydropyranyl (THP) protecting group is easily installed and removed, making this a practical route.

Materials:

  • N-THP-6-methoxy-1H-indazole (1.0 equiv)

  • Aryl Iodide or Aryl Bromide (1.5 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.10 equiv)

  • 1,10-Phenanthroline (0.20 equiv)

  • Potassium Carbonate, K₂CO₃ (2.0 equiv, finely ground and dried)

  • Toluene (Anhydrous)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add N-THP-6-methoxy-1H-indazole, the aryl halide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1–0.2 M.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 120–140 °C. Stir vigorously for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure C3-arylated product.

  • Deprotection (if required): The THP group can be readily cleaved by treatment with a mild acid such as p-toluenesulfonic acid (pTSA) or HCl in a protic solvent like methanol or ethanol.

Rhodium and Cobalt-Catalyzed Functionalizations

While palladium excels at arylations, rhodium and cobalt catalysts open doors to a wider range of transformations, including annulations, alkylations, and cyanations, often with distinct regioselectivity.[6][7]

Rhodium(III)-Catalyzed Reactions

Cp*Rh(III) catalysts are highly effective for C-H activation directed by a coordinating group. For indazoles, installing a removable directing group like N,N-diisopropylcarbamoyl at the N1 position can selectively direct olefination to the C7 position.[8]

G cluster_cycle Simplified Rh(III) Catalytic Cycle for C7-Olefination A N-DG-Indazole C Rhodacycle Intermediate (at C7) A->C C-H Activation B [CpRh(OAc)₂]₂ E Insertion Intermediate C->E Coordination & Migratory Insertion H [CpRh(III)] C->H Reductive Elimination (Protonolysis) D Olefin F β-Hydride Elimination E->F β-H Elimination G C7-Olefinated Product F->G Product Release

Fig. 2: Simplified catalytic cycle for Rh(III)-catalyzed olefination.
Cobalt-Catalyzed Reactions: An Economical Alternative

Earth-abundant cobalt catalysts have gained traction as cost-effective alternatives to precious metals. High-valent Co(III) species, often generated in situ, can catalyze C-H/N-H annulation reactions to build complex heterocyclic systems. For example, the reaction of N-chloroamides with alkynes, catalyzed by cobalt, provides a room-temperature route to isoquinolones.[9] While not directly on a 6-methoxyindazole, the principles are transferable for constructing fused polycyclic systems. The mechanism often involves a Co(III)-enabled C-H activation, followed by oxidation, migratory insertion of the coupling partner, and reductive elimination to regenerate the catalyst.[9]

Data Summary: Rh- and Co-Catalyzed Reactions
EntrySubstrateCoupling PartnerCatalyst SystemKey FeaturesYield (%)Ref.
1N-carbamoyl-1H-indazoleStyrene[CpRhCl₂]₂, AgSbF₆C7-Olefination85[8]
22H-IndazoleN-Cyano-N-phenyl-p-toluenesulfonamide[CpRhCl₂]₂, AgNTf₂C3-Cyanation91[8]
3AzobenzeneBenzaldehydeCp*Co(CO)I₂, AgSbF₆[4+1] Annulation to form N-aryl-2H-indazoles74[10][11]
4N-ChloroamideDiphenylacetyleneCo(OAc)₂, NaOAcC-H activation/annulation95[9]
Protocol 2: Rh(III)-Catalyzed C7-Olefination of N-Carbamoyl-6-methoxy-1H-indazole

This protocol demonstrates a directed C-H activation at the C7 position, a feat difficult to achieve otherwise.

Materials:

  • N,N-diisopropyl-6-methoxy-1H-indazole-1-carboxamide (1.0 equiv)

  • Styrene (or other olefin, 3.0 equiv)

  • [Cp*RhCl₂]₂ (0.025 equiv)

  • Silver Hexafluoroantimonate, AgSbF₆ (0.10 equiv)

  • Copper(II) Acetate, Cu(OAc)₂ (2.0 equiv, as oxidant)

  • 1,2-Dichloroethane (DCE)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the indazole substrate, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂ to a Schlenk flask.

  • Reagent Addition: Add DCE, followed by the olefin (e.g., styrene) via syringe.

  • Reaction Execution: Seal the flask tightly and heat to 80–100 °C for 12–24 hours. The reaction should be stirred vigorously.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite®. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the C7-olefinated product.

  • Directing Group Removal: The N,N-diisopropylcarbamoyl group can be removed under harsh conditions (e.g., strong acid or base hydrolysis) if the parent N-H indazole is desired.

General Experimental Workflow and Troubleshooting

A successful C-H activation experiment relies on meticulous technique.

G A 1. Reagent Prep (Dry Solvents, Weigh Solids) B 2. Inert Setup (Glovebox or Schlenk Line) A->B C 3. Reaction (Heat & Stir) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Work-up (Quench, Filter) D->E Complete F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Fig. 3: Standard workflow for a C-H activation experiment.

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient heat, presence of oxygen or water.

    • Solution: Ensure all reagents and solvents are anhydrous. Use fresh catalyst and high-purity reagents. Degas the solvent and maintain a strict inert atmosphere. Re-optimize the temperature.

  • Poor Regioselectivity:

    • Cause: Competing reaction sites, inappropriate directing group or ligand.

    • Solution: For C7-selectivity, ensure the directing group is correctly installed and robust. For C3-selectivity, ensure no directing functionality is present. Screen different ligands for the palladium system, as this can heavily influence selectivity.[5]

  • Formation of Byproducts (e.g., Homocoupling):

    • Cause: Incorrect stoichiometry, inefficient cross-coupling.

    • Solution: Adjust the ratio of the coupling partners. Sometimes adding a silver salt (e.g., Ag₂CO₃) can act as a halide scavenger and improve cross-coupling efficiency in palladium systems.[3]

Conclusion and Future Outlook

C-H activation provides a powerful and elegant toolkit for the late-stage functionalization of 6-methoxy-1H-indazole derivatives. Palladium catalysis remains the gold standard for C3-arylations, while rhodium offers exquisite control for directed C7-functionalization. The continued development of earth-abundant metal catalysts like cobalt and copper promises to make these advanced synthetic strategies more sustainable and cost-effective.[12] By understanding the interplay between the catalyst, directing group, and substrate, researchers can unlock unprecedented synthetic pathways, accelerating the discovery and development of next-generation indazole-based therapeutics.

References

  • Yu, X., Chen, K., Guo, S., Shi, P., Song, C., & Zhu, J. (2017). Direct Access to Cobaltacycles via C–H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles. Organic Letters, 19(19), 5348–5351.

  • Wang, J., Sun, X., Hu, D., & Shi, Y. (2021). Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7497–7502.

  • Li, G., Wan, L., Zhang, G., & Liu, L. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 137(13), 4391–4395.

  • Reddy, G. S., Thirupathi, G., & Yaka, R. (2018). Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. Organic & Biomolecular Chemistry, 16(43), 8273–8281.

  • Various Authors. (n.d.). COBALT CATALYZED (sp2) CH ACTIVATION REACTIONS WITH MULTI-UNSATURATED SUBSTRATES FOR FIVE- AND SIX-MEMBERED NITROGEN HETEROCYCLE SYNTHESIS. Arkivoc.

  • Lewis, L. D., Blakey, S. B., & Ellman, J. A. (2012). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C–H Bond Activation. Accounts of Chemical Research, 45(8), 1301–1313.

  • Lian, Y., Bergman, R. G., & Ellman, J. A. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17616–17622.

  • Ghosh, P., Kwon, N. Y., Byun, Y., Mishra, N. K., & Park, J. S. (2022). Cobalt(II)-Catalyzed C–H Alkylation of N-Heterocycles with 1,4-Dihydropyridines. ACS Catalysis, 12(24), 15306–15312.

  • Various Authors. (2021). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Journal of Heterocyclic Chemistry.

  • Ghosh, P., Kwon, N. Y., Byun, Y., Mishra, N. K., & Park, J. S. (2022). Cobalt(II)-Catalyzed C-H Alkylation of N-Heterocycles with 1,4-Dihydropyridines. PlumX Metrics.

  • Wang, T., Chen, S., & Li, X. (2014). Ruthenium-catalyzed redox-neutral C-H activation via N-N cleavage: synthesis of N-substituted indoles. Organic Letters, 16(22), 5976–5979.

  • Wang, H., & Ackermann, L. (2016). Overcoming the Limitations of C−H Activation with Strongly Coordinating N-Heterocycles by Cobalt Catalysis. Angewandte Chemie International Edition, 55(1), 371-374.

  • Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942.

  • Lian, Y., Bergman, R. G., & Ellman, J. A. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC.

  • Reddy, G. S., & Yaka, R. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(7), 2916–2925.

  • Wang, T., Chen, S., & Li, X. (2014). Ruthenium-Catalyzed Redox-Neutral C–H Activation via N–N Cleavage: Synthesis of N-Substituted Indoles. Organic Letters, 16(22), 5976–5979.

  • Chen, J., & Daugulis, O. (2010). Pd- and Cu-catalyzed C–H arylation of indazoles. Beilstein Journal of Organic Chemistry, 6, 1129-1135.

  • Lee, J., Lee, S., & Lee, J. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(15), 8563–8570.

  • Various Authors. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Coordination Chemistry Reviews.

  • Wang, C., Li, H., & Wang, L. (2019). Indazole‐directed C−H allylation. Chemistry-An Asian Journal, 14(18), 3169-3173.

  • Ghosh, S., Pyne, P., Ghosh, A., & Hajra, A. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry–A European Journal, 28(62), e202200158.

  • Yang, Z., Yu, J. T., & Pan, C. (2022). Recent advances in C-H functionalization of 2 H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746–7764.

  • Lian, Y., Bergman, R. G., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125.

  • Various Authors. (2019). C-H functionalization of 2H-indazole. ResearchGate.

  • Chidipudi, S. R., & Khan, I. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(18), 3515–3518.

  • Ye, M., Edmunds, A. J. F., Morris, J. A., Sale, D., Zhang, Y., & Yu, J. Q. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 4(6), 2374-2378.

  • Gande, S., & Li, X. (2022). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry, 20(37), 7431–7435.

  • Wang, C., & Wang, L. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6561.

  • Various Authors. (2021). Indazolones Directed Transition Metal Catalyzed C−H activation reactions. ResearchGate.

  • Zhang, G., & Liu, L. (2024). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). Accounts of Chemical Research.

  • Various Authors. (2020). Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives. ResearchGate.

  • Various Authors. (2015). Recent developments in the preparation of N-heterocycles using Pd-catalyzed C-H activation. Journal of Organometallic Chemistry.

  • Reddy, G. S., & Yaka, R. (2020). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, 7(22), 3661-3666.

  • Various Authors. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules.

  • Various Authors. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules.

  • Various Authors. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews.

  • Various Authors. (2020). Ruthenium-catalysed synthesis of indazole derivatives via alkenylation-annulation approach. ResearchGate.

  • Lee, J., Lee, S., & Lee, J. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6155–6164.

  • Bellina, F., & Cauteruccio, S. (2009). Copper-Mediated Direct Arylation of 1,3,4-Oxadiazoles and 1,2,4-Triazoles with Aryl Iodides. Organic Letters, 11(15), 3362–3365.

  • Ghosh, P., & Park, J. S. (2021). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Chemical Communications, 57(78), 9992-9995.

  • Gande, S., & Li, X. (2021). Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes: access to aminodihydronaphthyl indoles and indolines. Organic Chemistry Frontiers, 8(23), 6549-6554.

  • Ye, M., Edmunds, A. J. F., Morris, J. A., Sale, D., Zhang, Y., & Yu, J. Q. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2378.

  • da Silva, A. C., & da Silva, F. de C. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1136–1143.

  • Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC.

  • Bellina, F., & Lessi, M. (2016). Sustainable protocols for direct C-H bond arylation of (hetero)arenes. Green Chemistry, 18(9), 2575-2586.

  • Ben-Yahia, A., Naas, M., El Kazzouli, S., Essassi, E. M., & Guillaumet, G. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(24), 4565-4570.

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc.

Sources

Application Note: Strategic Protection of 1H-Indazole Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Tautomer Challenge

The 1H-indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib), yet it presents a unique synthetic challenge: annular tautomerism .

Unlike indole, indazole possesses two nitrogen atoms (


 and 

). While the

-H tautomer (benzenoid) is thermodynamically favored over the

-H tautomer (quinonoid) by approximately 2.3–3.6 kcal/mol, the reactivity profile does not always follow thermodynamic stability.
  • The Problem: Electrophilic attack often yields mixtures of

    
    - and 
    
    
    
    -protected isomers, complicating purification and yield.
  • The Opportunity: Strategic protection of

    
     transforms the ring electronics, enabling C-3 lithiation —a reaction impossible with 
    
    
    
    protection.

This guide details the decision logic and validated protocols for selecting between THP (Tetrahydropyranyl) , SEM (2-(Trimethylsilyl)ethoxymethyl) , and Boc (tert-Butyloxycarbonyl) groups to control regiochemistry and downstream reactivity.

Strategic Decision Matrix

Do not choose a protecting group (PG) arbitrarily. Use this logic flow to determine the optimal strategy based on your target transformation.

Indazole_PG_Strategy Start Target: 1H-Indazole Functionalization Q1 Is C-3 Functionalization Required? Start->Q1 Lithiation Yes: Requires C-3 Lithiation Q1->Lithiation Directing Group Needed General No: General N-Protection Q1->General Masking Only SEM Select SEM Group (N2-Directing) Allows C-3 Lithiation Lithiation->SEM N2-SEM coordinates Li+ Q2 Condition Sensitivity? General->Q2 THP Select THP Group (Acid Labile, Cost Effective) Q2->THP Standard Synthesis Boc Select Boc Group (Base Stable, Weakly Deactivating) Q2->Boc Electron Withdrawing Needed

Figure 1: Decision tree for selecting indazole nitrogen protecting groups.

Comparative Data: Protecting Group Profiles

FeatureTHP (Tetrahydropyranyl) SEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butyloxycarbonyl)
Regioselectivity Mixture (Typ.

favored)

favored (Thermodynamic) /

(Kinetic)*

favored (Steric/Thermo)
Electronic Effect MinimalElectron Donating (via Si-effect)Electron Withdrawing (Deactivating)
Stability (Acid) Low (Cleaves pH < 4)Moderate (Cleaves with TFA/Lewis Acids)Low (Cleaves with TFA/HCl)
Stability (Base) High (Stable to LiAlH4, NaH)High (Stable to BuLi, LDA)Moderate (Base hydrolysis possible)
C-3 Lithiation PoorExcellent (Directing Group)Poor (Ortho-lithiation at C-7 possible)
Cleavage AcOH/H2O or PPTS/MeOHTBAF or MgBr2/Et2OTFA or HCl/Dioxane

*Note: N2-SEM is accessible via specific kinetic conditions and is crucial for C-3 functionalization.

Detailed Protocols

Protocol A: THP Protection (General Masking)

Objective: Install an acid-labile group to mask the NH proton during base-mediated reactions (e.g., Suzuki coupling). Mechanism: Acid-catalyzed addition of the nitrogen lone pair to the oxocarbenium ion generated from 3,4-dihydro-2H-pyran (DHP).

Reagents:

  • 1H-Indazole (1.0 equiv)[1]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.05 equiv) or PPTS (0.1 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve indazole in anhydrous DCM (0.5 M concentration).

  • Catalyst Addition: Add PTSA or PPTS at 0 °C .

    • Critical Insight: Although the reaction is endothermic, adding catalyst cold prevents rapid polymerization of DHP, a common side reaction that turns the mixture brown/black.

  • DHP Addition: Add DHP dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (THP-indazole is usually less polar than free indazole).

  • Quench: Add saturated aqueous

    
    .
    
    • Why: The product is an acetal. Acidic workup will reverse the reaction immediately. The pH must remain >7.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: You may observe two spots (N1-THP and N2-THP). N1 is typically the major product (>80%) and moves slower (more polar) than N2-THP in many systems, though this varies by substitution.

Protocol B: SEM Protection & C-3 Lithiation (Advanced)

Objective: Access the


-protected species to facilitate C-3 functionalization via the "SEM-switch" mechanism.
Mechanism:  The oxygen in the SEM group coordinates with Lithium, directing deprotonation specifically to the C-3 position.

Reagents:

  • 1H-Indazole[2][3][4][5][6][7][8][9][10][11][12]

  • NaH (60% dispersion) (1.2 equiv)

  • SEM-Cl (1.1 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH in anhydrous THF at 0 °C. Add indazole solution dropwise. Stir 30 min until

    
     evolution ceases.
    
    • Observation: The solution often turns yellow/orange as the indazolyl anion forms.

  • Protection: Add SEM-Cl dropwise at 0 °C. Warm to RT.

  • Isomer Separation: Upon completion, quench with water and extract (EtOAc).

    • Critical Step: You will likely obtain a mixture of N1-SEM and N2-SEM. You must separate these isomers chromatographically.

    • Target: Isolate the N2-SEM isomer (often the minor product, ~20-30%, but essential for the next step).

  • C-3 Lithiation (The Payoff):

    • Dissolve N2-SEM indazole in THF at -78 °C.

    • Add

      
      -BuLi (1.1 equiv).
      
    • Stir 30–60 mins. The SEM oxygen coordinates Li, stabilizing the C-3 lithiated species.

    • Add electrophile (e.g., Iodine, Aldehydes, DMF).[1]

    • Result: Exclusive C-3 functionalization.

SEM_Lithiation N2_SEM N2-SEM Indazole Coordination Li-O Coordination (Pre-complex) N2_SEM->Coordination + n-BuLi (-78°C) Lithiated C3-Lithiated Species Coordination->Lithiated Directed Deprotonation Product C3-Functionalized Indazole Lithiated->Product + Electrophile (E+)

Figure 2: Mechanism of SEM-directed C-3 lithiation.

Troubleshooting & Validation: The "Self-Validating" System

How do you prove you have ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 vs 

protection? Do not rely solely on polarity. Use NMR diagnostics.[11][13][14][15]
Carbon-13 NMR (The Gold Standard)

The chemical shift of C-3 is the most reliable indicator of regiochemistry.

  • 
    -Protected Indazole:  C-3 signal appears at ~134 ± 2 ppm .
    
  • 
    -Protected Indazole:  C-3 signal is shielded, appearing at ~123 ± 3 ppm .
    
  • Validation: If your C-3 peak is <125 ppm, you likely have the

    
     isomer.
    
HMBC Correlations (Definitive Proof)

Run a 2D HMBC experiment to correlate the protecting group protons with the indazole ring carbons.

  • 
    -PG:  The protons of the PG (e.g., 
    
    
    
    ) will show a correlation to the bridgehead carbon C-7a (the carbon joining the benzene and pyrazole rings).
  • 
    -PG:  The protons of the PG will show a strong correlation to C-3 . They will NOT  correlate to C-7a.[4]
    

Data Summary Table: NMR Diagnostics

Signal

-Isomer

-Isomer
C-3 (

)
~134 ppm~123 ppm (Shielded)
HMBC Correlation PG protons

C-7a
PG protons

C-3
N-CH2 (

)
Typically Upfield relative to N2Typically Downfield relative to N1

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006.

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry, 2006, 71(14), 5392–5395. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1950. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry, 2022, 87(8), 5866–5877. [Link]

Sources

Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Microwave Advantage

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The synthesis of these privileged scaffolds has traditionally been approached through various conventional heating methods. However, these methods often suffer from long reaction times, low yields, and the use of harsh reaction conditions.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally benign alternative.[5][6][7] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, often leading to dramatic reductions in reaction times—from hours or days to mere minutes.[8][9][10] This application note provides a comprehensive guide to the principles and protocols for the microwave-assisted synthesis of indazole derivatives, designed to empower researchers to leverage this powerful technology in their drug discovery and development endeavors.

The Science Behind Microwave-Assisted Synthesis

Unlike conventional heating which relies on conduction and convection, microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[8][11][12]

  • Dipolar Polarization: Polar molecules, such as solvents and reactants with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.[8][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[12]

This direct "in-core" heating mechanism results in a number of significant advantages over traditional methods.[9]

Key Advantages of Microwave Synthesis:
  • Accelerated Reaction Rates: Dramatically reduced reaction times are the most significant benefit, often by several orders of magnitude.[5][6][7][9]

  • Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[5][11]

  • Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.[5]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[5][8][12]

Visualizing the Microwave Advantage

Conventional vs Microwave Heating cluster_0 Conventional Heating cluster_1 Microwave Heating Vessel Wall Vessel Wall Reaction Mixture (Cooler Core) Reaction Mixture (Cooler Core) Vessel Wall->Reaction Mixture (Cooler Core) Slow Conduction/Convection Microwaves Microwaves Reaction Mixture (Uniformly Heated) Reaction Mixture (Uniformly Heated) Microwaves->Reaction Mixture (Uniformly Heated) Direct, Rapid Heating Reaction_Scheme_1 Start 2-Halobenzaldehyde/ 2-Haloacetophenone + Phenylhydrazine Intermediate Arylhydrazone Start->Intermediate Microwave (160°C, 10 min) Product 1-Aryl-1H-indazole Intermediate->Product CuI/Diamine Catalyst Microwave (160°C, 10 min)

Caption: One-pot, two-step synthesis of 1-aryl-1H-indazoles.

Materials and Equipment:

  • Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities.

  • Microwave process vials (10 mL) with stir bars.

  • 2-halobenzaldehyde or 2-haloacetophenone (1 mmol)

  • Substituted phenylhydrazine (1.1 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine) (20 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Solvent (e.g., DMF or DMSO) (3 mL)

  • Standard laboratory glassware for workup and purification.

  • Silica gel for column chromatography.

Procedure:

  • To a 10 mL microwave process vial containing a magnetic stir bar, add the 2-halobenzaldehyde or 2-haloacetophenone (1 mmol), substituted phenylhydrazine (1.1 mmol), CuI (10 mol%), diamine ligand (20 mol%), and K₂CO₃ (2 mmol).

  • Add the solvent (3 mL) and securely seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 160 °C for 10 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening. [13]6. Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-1H-indazole.

Expected Results:

Starting Material (2-halo)ProductTypical Yield (%)
2-Iodobenzaldehyde1-Phenyl-1H-indazole85-95%
2-Bromobenzaldehyde1-Phenyl-1H-indazole80-90%
2-Chlorobenzaldehyde1-Phenyl-1H-indazole70-80%

Data compiled from representative literature.[14]

Protocol 2: Synthesis of Tetrahydroindazole Derivatives

This protocol describes the synthesis of substituted tetrahydroindazoles via a modified Paal-Knorr reaction between 1,3-dicarbonyl compounds and hydrazines under microwave irradiation. [15] Reaction Scheme:

Reaction_Scheme_2 Start 1,3-Dicarbonyl Compound + Hydrazine Product Tetrahydroindazole Derivative Start->Product Microwave (e.g., 150°C, 2 min)

Caption: Microwave-assisted synthesis of tetrahydroindazoles.

Materials and Equipment:

  • Dedicated microwave reactor.

  • Microwave process vials (10 mL) with stir bars.

  • 2-acetylcyclohexanone (1 mmol)

  • Substituted hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine) (1 mmol)

  • Solvent (e.g., DMF or Acetic Acid) (optional, can be performed neat)

  • Standard laboratory glassware for workup and purification.

Procedure:

  • In a 10 mL microwave process vial, combine the 2-acetylcyclohexanone (1 mmol) and the substituted hydrazine (1 mmol).

  • If using a solvent, add 2-3 mL of DMF or acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 150 °C for 2 minutes). Optimization of these parameters may be necessary for different substrates. [15]5. After cooling, the product may precipitate. If so, filter the solid and wash with a small amount of cold ethanol.

  • If the product is an oil or does not precipitate, perform an aqueous workup followed by extraction and purification by column chromatography. [15] Expected Results (Comparison with Conventional Heating):

MethodReaction TimeYield (%)
Microwave2-5 minutes80-95%
Conventional6-8 hours60-75%

Data demonstrates the significant improvement in reaction time and yield with microwave synthesis.[15]

Characterization of Indazole Derivatives

The synthesized indazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the indazole core and the position of substituents. [2][3][15]The chemical shifts can help distinguish between N-1 and N-2 isomers. [2][16]* Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis. [3][15]* Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups present in the molecule. [3][17]* Melting Point: A sharp melting point is an indicator of purity for solid compounds. [17]* Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product. [17]

Safety Considerations in Microwave Synthesis

While a powerful tool, microwave synthesis requires adherence to strict safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. [18][19]Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors and containment vessels. [18][20]* Pressure Management: Reactions in sealed vessels can generate significant pressure. Always ensure the reaction vial is not filled more than two-thirds full and allow the vessel to cool completely before opening. [13]* Solvent Choice: Be aware of the properties of the solvents used at high temperatures and pressures. Some solvents can decompose into hazardous substances. [18]* Reaction Kinetics: Be mindful of the potential for rapid, exothermic reactions. It is advisable to start with small-scale reactions to understand the kinetics before scaling up. [18]* Proper Training: Ensure all users are thoroughly trained on the operation of the specific microwave reactor and are aware of all safety procedures. A knowledgeable operator is the best safety device. [18]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of indazole derivatives, offering unparalleled speed, efficiency, and sustainability. By understanding the fundamental principles and adhering to established protocols and safety guidelines, researchers can effectively harness this technology to accelerate their drug discovery and development programs. The protocols and data presented in this application note serve as a valuable starting point for the exploration and optimization of microwave-assisted synthesis of a wide array of indazole-based compounds.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery.
  • The impact of microwave synthesis on drug discovery. (2006). PubMed.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). MDPI.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025).
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). MDPI.
  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks.
  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. (2025). ResearchGate.
  • Microwave assisted synthesis of indazole acetic acids 2 j–w from... ResearchGate.
  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. (2006). Taylor & Francis.
  • 10 - Organic Syntheses Procedure. Organic Syntheses.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry - ACS Publications.
  • Microwave-Assisted Green Synthesis. Anton Paar Wiki.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility of 3,7-Diiodo-6-methoxy-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,7-Diiodo-6-methoxy-1H-indazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing stock solutions of 3,7-Diiodo-6-methoxy-1H-indazole?

A1: For 3,7-Diiodo-6-methoxy-1H-indazole, which is a hydrophobic molecule, the recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and non-polar compounds.[[“]][4] It is crucial to use a fresh, unopened bottle of anhydrous (≥99.9%) DMSO, as it is highly hygroscopic and absorbed moisture can significantly decrease the solubility of hydrophobic compounds.[5][6]

Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium or buffer. Why is this happening?

A2: This is a very common phenomenon known as "crashing out" or precipitation.[7][8] It occurs because 3,7-Diiodo-6-methoxy-1H-indazole is poorly soluble in water. While it dissolves in 100% DMSO, the addition of this stock to an aqueous buffer drastically increases the solution's polarity. This change in the solvent environment reduces the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[7][9] The final concentration of DMSO in your aqueous medium is often too low to maintain the compound's solubility.[9]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerable concentration of DMSO is highly cell-line dependent.[7][10] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[11] However, for sensitive cell lines or long-term exposure assays, it is advisable to keep the final DMSO concentration at or below 0.1%.[10][12] It is imperative to perform a vehicle control experiment with the same final DMSO concentration to account for any solvent-induced effects.[1]

Q4: Can I heat the DMSO solution to dissolve my compound? Are there any risks?

A4: Gentle heating can be an effective method to increase the solubility of a compound in DMSO.[5][13][14] However, this should be done with caution. The C-I (carbon-iodine) bonds in 3,7-Diiodo-6-methoxy-1H-indazole could potentially be susceptible to degradation at high temperatures, and some aryl iodides have been noted to be unstable upon heating.[15] Furthermore, DMSO itself can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids or bases at lower temperatures.[16] Therefore, if you choose to heat your solution, do so gently (e.g., in a 37-50°C water bath) and for the shortest time necessary.[6][17]

Troubleshooting Guide: Enhancing Solubility and Preventing Precipitation

Initial Dissolution in 100% DMSO

If you are facing difficulty in dissolving 3,7-Diiodo-6-methoxy-1H-indazole in DMSO at your desired concentration, follow this workflow:

G start Start with high-purity, anhydrous DMSO vortex Add compound and vortex vigorously for 1-2 minutes start->vortex sonicate Sonicate in a water bath for 10-15 minutes vortex->sonicate heat Gentle warming (37°C water bath) for 5-10 minutes sonicate->heat check Visually inspect for complete dissolution heat->check success Solution is clear. Proceed to storage/dilution. check->success Yes fail Compound still not dissolved. check->fail No cosolvent Consider using a co-solvent (see Table 2) fail->cosolvent

Caption: Workflow for dissolving a challenging compound in DMSO.

Detailed Protocol for Initial Dissolution:

  • Use High-Quality DMSO: Start with a fresh bottle of anhydrous, high-purity (≥99.9%) DMSO.[1]

  • Vortexing: After adding the powdered compound to the DMSO, cap the vial tightly and vortex vigorously for 1-2 minutes. This initial mechanical agitation is often sufficient for many compounds.

  • Sonication: If vortexing is insufficient, place the vial in a sonicating water bath for 10-15 minutes.[18][19] Cavitation induced by sonication can help break up solid aggregates and enhance dissolution.[19][20]

  • Gentle Heating: As a next step, you can warm the solution in a 37°C water bath for 5-10 minutes.[17] This increases the kinetic energy of the molecules and can improve solubility. Avoid excessive heat to prevent potential compound degradation.[15]

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure all solid particles have dissolved.

Preventing Precipitation During Aqueous Dilution

The key to preventing precipitation is to avoid creating localized areas of high compound concentration in the aqueous medium.

G start Prepare DMSO stock solution prepare_media Prepare final volume of aqueous buffer/media start->prepare_media vortex_media Vigorously vortex or stir the aqueous media prepare_media->vortex_media add_stock Add DMSO stock dropwise directly into the vortexing media vortex_media->add_stock continue_vortex Continue vortexing for 30-60 seconds add_stock->continue_vortex inspect Visually inspect for clarity continue_vortex->inspect ready Working solution is ready for use inspect->ready Clear precipitate Precipitation observed inspect->precipitate Cloudy troubleshoot Proceed to advanced troubleshooting precipitate->troubleshoot

Caption: Recommended procedure for diluting DMSO stock into aqueous solutions.

Detailed Protocol for Aqueous Dilution:

  • Prepare the Aqueous Phase: Have your final volume of cell culture medium or buffer ready. If compatible with your experiment, pre-warming the aqueous phase to 37°C can aid solubility.[8]

  • Rapid Mixing: The most critical step is to ensure rapid and efficient mixing at the point of dilution.[18] While vigorously vortexing or stirring the aqueous medium, add the required volume of your DMSO stock solution dropwise directly into the vortex.[7][18] This "direct dilution" method prevents the formation of localized high concentrations of the compound that can lead to precipitation.[18]

  • Avoid Intermediate Dilutions in Buffer: Do not perform an intermediate dilution of the DMSO stock in a small volume of buffer before adding it to the final volume. This often increases the likelihood of precipitation.[18]

Advanced Troubleshooting Strategies

If the above methods are insufficient, consider these advanced strategies:

StrategyDescriptionCausalityTypical Concentration
pH Adjustment The indazole moiety has both acidic and basic properties. The pKa for the equilibrium between the indazolium cation and indazole is approximately 1.04, and for the equilibrium between indazole and the indazolate anion is around 13.86.[21] By adjusting the pH of your aqueous buffer away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form. For this compound, making the buffer more acidic (pH < 1) or more basic (pH > 14) would theoretically increase solubility, though such extreme pH values are often not biologically compatible. A modest pH adjustment within a physiologically acceptable range should be tested empirically.Increasing the charge of a molecule generally increases its aqueous solubility.Test a range of biologically compatible pH values.
Co-solvents Adding a small amount of a water-miscible organic co-solvent to your final aqueous solution can increase the solubility of your compound.[11][22]Co-solvents reduce the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.[23]See Table 2 for examples.
Use of Surfactants or Serum For cell-based assays, the presence of serum in the culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.[13] Alternatively, a small amount of a non-ionic surfactant can be used in biochemical assays.Serum proteins and surfactant micelles can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[13]Fetal Bovine Serum (FBS): 5-10%; Tween® 20/80: 0.01-0.1%

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Compound won't dissolve in 100% DMSO Low-quality DMSO, insufficient energy input Use fresh, anhydrous DMSO; apply vortexing, sonication, and gentle heat sequentially.
Precipitation upon dilution in aqueous buffer Poor aqueous solubility, improper dilution technique Use the "direct dilution" method with rapid mixing; pre-warm aqueous phase.

| Recurrent solubility issues | Compound is highly hydrophobic | Consider pH adjustment of the buffer or the use of co-solvents or surfactants. |

Table 2: Common Co-solvents for Aqueous Formulations

Co-solvent Typical Final Concentration Notes
Ethanol 1-5% Generally well-tolerated by many cell lines at low concentrations.
Propylene Glycol 1-10% A common vehicle for in vivo studies.

| PEG 400 (Polyethylene Glycol 400) | 1-20% | Can be more viscous; ensure thorough mixing. |

Stability and Storage of Stock Solutions

Q5: How should I store my 3,7-Diiodo-6-methoxy-1H-indazole stock solution in DMSO?

A5: To ensure the long-term stability of your compound, it is crucial to store the DMSO stock solution correctly.

  • Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[11]

  • Storage Temperature: Store the aliquots at -20°C or -80°C.[1][11] For stock solutions in DMSO, storage at -80°C is generally preferred for long-term stability.[11]

  • Container: Use polypropylene or glass vials with secure caps to prevent moisture ingress and solvent evaporation.

Stability Considerations:

While many compounds are stable in DMSO for extended periods when stored properly, some chemical moieties can be reactive. The di-iodo substitution on the indazole ring warrants consideration. Aryl iodides can be light-sensitive and may degrade over time, especially if exposed to light and elevated temperatures.[15] There have also been reports of unexpected reactions between certain compounds and DMSO, particularly at higher temperatures.[16] It is therefore recommended to protect your stock solutions from light and to periodically check for any signs of degradation, such as color change or precipitation.

References

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (2025, April 3). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]

  • ResearchGate. (2024, August 14). How to achieve a final concentration of 0.1% DMSO for MTT Assay?. Retrieved from [Link]

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, June 6). How long can we sonicate solution prepared in DMSO. Can I sonicate it for 15 minutes at 20%?. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Reddit. (2025, April 22). Compund dilution in DMSO. r/labrats. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, December 18). Can ultrasonication decompose DMSO?. Retrieved from [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-ol. Retrieved from [Link]

  • ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Initial solvent conditions impact the reproducibility and aggregation trajectory of monomeric Amyloid Aβ. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indazole, 6-nitro-. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • ACS Publications. (n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • Quora. (2018, August 19). What solvent can I use to extract my product from DMSO?. Retrieved from [Link]

  • MDPI. (2022, August 31). An Unexpected Reaction between Diaryliodonium Salts and DMSO. Retrieved from [Link]

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. Retrieved from [Link]

  • RSC Publishing. (2024, November 14). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Retrieved from [Link]

  • RSC Publishing. (2024, February 14). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. Retrieved from [Link]

  • ResearchGate. (2022, July 21). Recent Advances of Green Catalytic System I2/DMSO in C–C and C–Heteroatom Bonds Formation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iodine-DMSO mediated conversion of N- arylcyanothioformamides to N- arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles. Retrieved from [Link]

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine/DMSO oxidations: A contemporary paradigm in C-N bond chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-alkylation vs. C-alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Alkylation. Indazole and its derivatives are significant pharmacophores in medicinal chemistry, but their synthesis, particularly regioselective N-alkylation, presents considerable challenges.[1][2][3][4][5] Direct alkylation often results in a mixture of N1 and N2 substituted products, complicating purification and reducing yields.[6][7][8] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of N-alkylation versus C-alkylation of indazoles and achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1- and N2-alkylated indazole isomers?

A1: The formation of both N1 and N2 isomers is a common outcome in indazole alkylation due to the presence of two nucleophilic nitrogen atoms and the tautomeric nature of the indazole ring.[6][8] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][9] However, the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as steric and electronic effects of substituents on the indazole ring, all play a crucial role in determining the final N1/N2 ratio.[1][3][4][9]

Q2: What are the key factors that influence the regioselectivity of indazole N-alkylation?

A2: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent can dramatically shift the selectivity towards either N1 or N2. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-selectivity.[1][2][3][7]

  • Indazole Substituents: The electronic nature and steric bulk of substituents on the indazole ring significantly impact the accessibility and nucleophilicity of the N1 and N2 positions.[1][3][9]

  • Alkylating Agent: The structure of the electrophile, such as primary alkyl halides or secondary alkyl tosylates, can also influence the regioselectivity.[1][3]

  • Counter-ion: The cation from the base (e.g., Na+, K+, Cs+) can coordinate with the indazole anion, influencing which nitrogen is more available for alkylation.[10] Density functional theory (DFT) calculations have suggested that chelation by the cesium cation can favor N1-substitution.

  • Temperature and Reaction Time: These parameters can dictate whether the reaction is under thermodynamic or kinetic control. Higher temperatures or longer reaction times may allow for equilibration to the more stable N1-isomer.[4][10][11]

Troubleshooting Guide
Issue 1: Poor Selectivity - Mixture of N1 and N2 Isomers

I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Achieving high N1 selectivity often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally the more stable form.[2][4][9]

Solutions:

  • Optimize Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven highly effective for achieving excellent N1-selectivity with a range of indazole substrates.[1][2][3][7] The sodium cation is thought to coordinate with the N2 nitrogen and a nearby electron-rich substituent, sterically blocking the N2 position from the incoming electrophile.[7]

  • Leverage Substituent Effects: Certain substituents can strongly direct alkylation to the N1 position. For instance, indazoles bearing 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1 regioselectivity when using NaH in THF.[1][2][3]

  • Promote Thermodynamic Equilibration: The use of α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the formation of the more thermodynamically stable N1-substituted product.[4][9][11]

Issue 2: Targeting the N2-Alkylated Product

How can I selectively synthesize the N2-alkylated indazole?

While the 1H-indazole is often the thermodynamic favorite, specific strategies can be employed to favor alkylation at the N2 position.

Solutions:

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N2-selectivity.[3][4][6][11] It is proposed that the phosphine intermediate may chelate in a way that directs the alkylation to the N2 position.[6]

  • Substituent-Directed Alkylation: The presence of electron-withdrawing groups, particularly at the C7 position, can significantly favor N2-alkylation. For example, indazoles with a C7-NO2 or C7-CO2Me substituent have shown excellent N2-selectivity (≥96%).[1][2][3][9]

  • Acid-Catalyzed Alkylation: In some cases, acidic conditions can promote N2-alkylation. For instance, triflic acid (TfOH) has been used to catalyze the highly selective N2-alkylation of indazoles with diazo compounds.[12]

Issue 3: Low Yield or Incomplete Reaction

My indazole alkylation reaction is giving a low yield or is not going to completion. What should I check?

Low yields or incomplete conversions can stem from a variety of factors.

Solutions:

  • Base and Solvent Compatibility: Ensure your chosen base and solvent are compatible and effective for the desired transformation. For example, using weaker carbonate bases like potassium carbonate or sodium carbonate in a non-polar solvent like THF may result in no reaction.[2][9] Switching to a more polar aprotic solvent such as DMF or dioxane might be necessary with these bases.[8]

  • Purity of Reagents and Anhydrous Conditions: The presence of water can quench strong bases like NaH and interfere with the reaction. Ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions.

  • Reaction Temperature and Time: Some alkylations may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Issue 4: Unexpected C-Alkylation

I am observing C-alkylation products in my reaction mixture. How can I suppress this side reaction?

While less common than N-alkylation, C-alkylation, particularly at the C3 position, can occur under certain conditions, often involving radical pathways.[13][14]

Solutions:

  • Avoid Radical Initiators: If you suspect a radical mechanism, ensure your reaction setup is free from radical initiators and light sources that could promote radical formation.

  • Modify Reaction Conditions: C-alkylation is highly dependent on the reaction conditions. Altering the solvent, base, or alkylating agent can often minimize or eliminate this side reaction. For direct C-H alkylation, specific catalytic systems are often required.[13][14]

Data Summary: Guiding Your Experimental Design

The following table summarizes the general effects of various reaction parameters on the regioselectivity of indazole alkylation. This should serve as a starting point for your experimental design and troubleshooting efforts.

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationPotential Issues
Base/Solvent NaH in THF[1][2][3][7]Cs2CO3 in polar aprotic solvents (e.g., DMF)[9]Carbonate bases in THF may lead to no reaction[2][9]
Substituents Bulky or electron-donating groups at C3 (e.g., t-Bu, COMe)[1][2][3]Electron-withdrawing groups at C7 (e.g., NO2, CO2Me)[1][2][3][9]Steric hindrance at C7 can also influence selectivity
Reaction Type Standard SN2 alkylation under thermodynamic control[15][16]Mitsunobu reaction[3][4][6][11]Mitsunobu can have issues with sterically hindered alcohols
Alkylating Agent Primary alkyl halides, secondary alkyl tosylates[1][3]Varies depending on other conditionsBulky alkylating agents may lead to lower yields or elimination
Temperature Higher temperatures may favor the thermodynamic N1 product[4][10][11]Generally performed at or below room temperatureHigh temperatures can lead to side reactions and decomposition

Note: The regioselectivity is highly substrate-dependent. The data presented is a general guide.

Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is adapted from literature demonstrating high N1-selectivity.[7]

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

This protocol is adapted from literature describing N2-selectivity under Mitsunobu conditions.[7]

  • To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from the triphenylphosphine oxide and other byproducts.

Visualizations

Indazole_Tautomerism cluster_0 Indazole Tautomers 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole Equilibrium Alkylation_Selectivity cluster_N1 N1-Alkylation Pathway cluster_N2 N2-Alkylation Pathway Indazole Indazole Anion NaH_THF NaH / THF Indazole->NaH_THF favors C3_Sub Bulky C3-Substituent Indazole->C3_Sub favors Thermo_Control Thermodynamic Control Indazole->Thermo_Control favors Mitsunobu Mitsunobu Conditions Indazole->Mitsunobu favors C7_EWG EWG at C7 Indazole->C7_EWG favors Kinetic_Control Kinetic Control Indazole->Kinetic_Control favors N1_Product N1-Alkylated Indazole NaH_THF->N1_Product C3_Sub->N1_Product Thermo_Control->N1_Product N2_Product N2-Alkylated Indazole Mitsunobu->N2_Product C7_EWG->N2_Product Kinetic_Control->N2_Product

Caption: Factors influencing N1 vs. N2 alkylation selectivity.

References
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Semantic Scholar. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]

  • Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Wang, X., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • (2018). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. Retrieved from [Link]

  • (2021). Direct Alkylation and Acylation of 2H-Indazoles Using Aldehydes under Metal-Free Conditions. ResearchGate. Retrieved from [Link]

  • Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • (2021). Direct radical alkylation and acylation of 2H-indazoles using substituted Hantzsch esters as radical reservoirs. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ProQuest. Retrieved from [Link]

  • Doganc, F., & Goker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Retrieved from [Link]

  • (n.d.). Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Bentham Science. Retrieved from [Link]

  • (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

Sources

Recrystallization solvents for 3,7-Diiodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Recrystallization & Purification of 3,7-Diiodo-6-methoxy-1H-indazole

Executive Summary & Compound Profile

Compound: 3,7-Diiodo-6-methoxy-1H-indazole (CAS: 1190321-03-9) Primary Application: Kinase inhibitor intermediate (e.g., Axitinib/Pazopanib analogs). Critical Quality Attributes (CQA): Purity >99.5% (HPLC), removal of regioisomers (e.g., 3-iodo or 7-iodo mono-species), and elimination of inorganic iodine.

This technical guide addresses the specific physicochemical challenges of recrystallizing 3,7-diiodo-6-methoxy-1H-indazole. Due to the heavy halogenation (two iodine atoms) and the methoxy group, this molecule exhibits reduced solubility in polar protic solvents compared to the parent indazole, while maintaining significant lattice energy that can lead to "oiling out" if the solvent system is not carefully balanced.

Recommended Solvent Systems

Based on the structural lipophilicity and the need to disrupt


-

stacking in the crystal lattice, the following solvent systems are validated for high-purity recovery.
Solvent System Ratio (v/v) Application Mechanism of Action
Toluene (Primary) 100%High Purity Excellent temperature-dependent solubility gradient. The aromatic character of toluene disrupts intermolecular

-stacking of the indazole core at boiling point (

), ensuring complete dissolution, while poor solubility at RT forces crystallization.
Ethanol / Water 80:20 to 90:10Bulk Cleanup ideal for removing inorganic salts and highly polar impurities. The water acts as an anti-solvent to crash out the hydrophobic di-iodo product.
Ethyl Acetate / n-Heptane 1:3 to 1:5Yield Optimization "Good-solvent/Anti-solvent" pairing. Ethyl acetate dissolves the compound; heptane lowers the solubility limit to maximize recovery.
Acetonitrile 100%Polymorph Control Useful if Toluene fails to remove specific polar organic impurities. Often produces denser, more defined crystals.

Standard Operating Procedure (SOP): Toluene Recrystallization

Objective: Purify crude 3,7-diiodo-6-methoxy-1H-indazole to >99% purity.

Phase 1: Dissolution
  • Charge: Place 10 g of crude solid into a 250 mL round-bottom flask (RBF).

  • Solvent Addition: Add 80 mL of Toluene . (Target concentration: ~8-10 mL/g. Note: This may vary based on impurity profile; always start with less.)

  • Heating: Equip with a reflux condenser and heat the mixture to reflux (

    
    )  with vigorous magnetic stirring.
    
  • Verification: If the solid does not dissolve completely after 10 minutes at reflux, add Toluene in 5 mL increments until a clear solution is obtained.

    • Critical Check: If dark insoluble particles remain, these are likely inorganic salts or polymerized by-products. Perform a hot filtration through a pre-heated glass funnel with Celite.

Phase 2: Crystallization
  • Slow Cooling: Remove the heat source and allow the flask to cool to room temperature (RT) slowly on a cork ring. Do not use an ice bath yet. Rapid cooling promotes oiling out and impurity entrapment.

  • Nucleation: If no crystals form by

    
    , scratch the inner wall of the flask with a glass rod or add a seed crystal.
    
  • Final Recovery: Once at RT, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Toluene (

    
    ) followed by cold n-Heptane  (
    
    
    
    ) to remove residual high-boiling solvent.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Warning: Iodine-containing compounds can be heat-sensitive. Do not exceed 
    
    
    
    .

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid phase) instead of crystallizing. What is happening?

  • Root Cause: The solution is likely too concentrated, or the cooling rate was too fast, causing the compound to phase-separate as a supercooled liquid before it could organize into a lattice.

  • Solution:

    • Re-heat the mixture until the oil redissolves.

    • Add 10-20% more solvent (Toluene).

    • Add a seed crystal at the cloud point (approx.

      
      ).
      
    • Stir slowly during cooling to encourage nucleation.

Q2: My crystals are yellow/brown, but the pure compound should be off-white. Is this iodine?

  • Root Cause: Yes, poly-iodo compounds can liberate free iodine (

    
    ) upon exposure to light or heat, or retain unreacted iodine from the synthesis.
    
  • Solution:

    • Pre-Wash: Before recrystallization, dissolve the crude in Ethyl Acetate and wash with a 10% Sodium Thiosulfate (

      
      )  solution. This reduces purple/brown 
      
      
      
      to colorless iodide (
      
      
      ).
    • In-Process: If the mother liquor is dark, add a small amount of activated charcoal during the hot dissolution step (Phase 1), stir for 5 mins, and hot-filter.

Q3: The yield is significantly lower than expected (<60%).

  • Root Cause: The compound is too soluble in Toluene at room temperature, or too much solvent was used.

  • Solution:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to recover a "second crop."

    • Alternatively, switch to the Ethyl Acetate/Heptane system, which allows for "forcing" the product out by adding more Heptane.

Q4: Can I use Acetone or DMF?

  • Recommendation: Avoid.

    • DMF: High boiling point (

      
      ) makes it difficult to remove from the crystal lattice during drying. It can also decompose to form dimethylamine at high temps, potentially reacting with the active iodides.
      
    • Acetone: Often too good of a solvent; the compound may not crystallize out even at

      
       unless an anti-solvent is used, and acetone's volatility makes reproducible ratios difficult.
      

Process Visualization

The following diagram illustrates the decision logic for solvent selection and impurity removal.

RecrystallizationWorkflow Start Crude 3,7-Diiodo-6-methoxy-1H-indazole CheckColor Is the solid dark brown/purple? Start->CheckColor ThioWash Dissolve in EtOAc -> Wash with Na2S2O3 -> Evaporate CheckColor->ThioWash Yes (Free Iodine) SolventSelect Select Solvent System CheckColor->SolventSelect No ThioWash->SolventSelect Toluene Toluene (Reflux) SolventSelect->Toluene High Purity Req. EtOH Ethanol/Water (Hot) SolventSelect->EtOH Salt Removal Req. Dissolve Heat to Dissolution Toluene->Dissolve EtOH->Dissolve HotFilter Insolubles present? -> Hot Filter Dissolve->HotFilter Cooling Slow Cool to RT -> Ice Bath HotFilter->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Reheat Reheat + Add Solvent + Seed Oiling->Reheat Yes Filter Vacuum Filtration Oiling->Filter No (Crystals Formed) Reheat->Cooling Wash Wash (Cold Solvent) Filter->Wash Dry Dry (Vac Oven, <60°C) Wash->Dry

Figure 1: Decision tree for the purification of 3,7-diiodo-6-methoxy-1H-indazole, highlighting the critical iodine-removal step and oiling-out remediation.

References

  • Song, Z., et al. (2010). Process Development of Axitinib. Organic Process Research & Development , 14(6), 1460–1468. (Describes the general solubility and handling of iodo-indazole intermediates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of halogenated aromatics).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection strategies and troubleshooting "oiling out").

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23071173, 3,7-Diiodo-6-methoxy-1H-indazole. (Verification of compound structure and properties). [1]

Sources

Technical Support Center: Minimizing Homocoupling Side Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds, from anti-cancer agents to anti-inflammatories.[1][2][3] However, the functionalization of this privileged heterocycle, particularly through powerful palladium-catalyzed cross-coupling reactions, is often plagued by the formation of undesired homocoupled byproducts.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, understand, and minimize these costly side reactions, thereby improving yield, simplifying purification, and accelerating your research and development workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of homocoupling side reactions in the context of indazole synthesis.

Q1: What exactly is "homocoupling" in indazole synthesis?

A: Homocoupling is a common side reaction where two identical molecules of a coupling partner react with each other instead of with the intended substrate. In the context of functionalizing indazoles, this typically manifests in two ways:

  • Boronic Acid Homocoupling (Suzuki-Miyaura Reaction): When attempting to arylate an indazole at the C3 or N1/N2 position using a boronic acid, two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (e.g., two molecules of phenylboronic acid form biphenyl).[4] This consumes your reagent, lowers the yield of the desired substituted indazole, and introduces a purification challenge due to the byproduct's potential structural similarity to the target molecule.[4]

  • Aryl Halide Homocoupling (Buchwald-Hartwig Amination): During the N-arylation of an indazole with an aryl halide, two molecules of the aryl halide can couple, again forming a symmetrical biaryl.

This side reaction is a persistent issue in many palladium-catalyzed reactions, not just those involving indazoles.

Q2: Why is homocoupling so common in palladium-catalyzed cross-coupling reactions?

A: The prevalence of homocoupling stems from the intricacies of the palladium catalytic cycle. The two primary culprits are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[4]

  • Oxygen-Mediated Homocoupling: The active catalyst in these reactions is a Palladium(0) species. If dissolved oxygen is present in the reaction mixture, it can oxidize the active Pd(0) catalyst back to an inactive Pd(II) state.[4][5] This Pd(II) species can then promote the unwanted homocoupling of the boronic acid or other organometallic reagents.[4][5]

  • Palladium(II)-Mediated Homocoupling: Many common palladium sources are Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(dppf)).[6] Before the main catalytic cycle can begin, this Pd(II) must be reduced in situ to the active Pd(0) state. This reduction can occur at the expense of your starting material; the Pd(II) precatalyst can directly react with the boronic acid, generating the homocoupled product alongside the active Pd(0) catalyst.[4][5] This is especially problematic at the start of the reaction.

Q3: Which synthetic routes for indazole functionalization are most susceptible to homocoupling?

A: Any synthetic step that utilizes a palladium-catalyzed cross-coupling reaction to form a C-C or C-N bond is highly susceptible. Key examples include:

  • Suzuki-Miyaura Coupling: Used for C3-arylation of a pre-formed indazole (e.g., coupling 3-iodo-1H-indazole with an arylboronic acid) or for building the ring itself.[6][7]

  • Buchwald-Hartwig Amination: A cornerstone method for the N-arylation of the indazole core, coupling the heterocycle with an aryl halide.[8][9] This reaction is crucial for creating many drug candidates.

  • Other Cross-Couplings: While less common for this specific side reaction, related couplings like Stille or Negishi can also experience homocoupling of their respective organometallic reagents.

In contrast, classical cyclization methods for forming the indazole ring itself, such as the Davis-Beirut or Jacobson syntheses, are generally not prone to homocoupling side reactions as they follow different mechanistic pathways (e.g., N-N bond-forming heterocyclization).[1][10]

Part 2: Troubleshooting Guide

This section provides direct, actionable solutions to specific experimental problems you may encounter.

Problem: I'm observing significant boronic acid homocoupling in my Suzuki-Miyaura reaction to functionalize my indazole.

Root Cause Analysis: High levels of homocoupling in Suzuki-Miyaura reactions are almost always linked to an excess of reactive Pd(II) species and/or the presence of oxygen. The desired cross-coupling catalytic cycle is being intercepted by an undesired pathway that consumes your boronic acid.

Solution A: Implement Rigorous Degassing

The single most effective step to reduce oxygen-mediated homocoupling is to meticulously remove all dissolved oxygen from your solvents and reaction mixture.[4]

Protocol 1: Rigorous Degassing of Reaction Mixtures via Inert Gas Sparging

  • Setup: Assemble your reaction flask containing the solvent, indazole substrate, boronic acid, and base. Equip the flask with a stir bar and a septum.

  • Inlet: Insert a long needle connected to a source of high-purity inert gas (Argon or Nitrogen) through the septum, ensuring the needle tip is submerged below the liquid surface.

  • Outlet: Insert a second, shorter needle to act as a gas outlet.

  • Sparge: Bubble the inert gas through the solution at a moderate rate while stirring for 15-30 minutes. This actively displaces dissolved oxygen.[4] A subsurface sparge is significantly more effective than simply flushing the headspace of the flask.[11]

  • Catalyst Addition: After sparging, remove the needles and quickly add the palladium catalyst and ligand under a positive pressure of inert gas to prevent re-introduction of air.

For extremely sensitive reactions, the Freeze-Pump-Thaw method (repeating a cycle of freezing the solvent, applying a vacuum, and thawing under inert gas 3-5 times) is even more effective.[4]

Solution B: Re-evaluate Your Catalyst System

Your choice of catalyst and ligand profoundly impacts the balance between the desired reaction and homocoupling.

  • Use Pd(0) Precatalysts: Whenever possible, use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This bypasses the problematic in situ reduction step where a Pd(II) salt can consume your boronic acid.[6]

  • Select Appropriate Ligands: The ligand's job is to stabilize the Pd(0) center and facilitate the key steps of oxidative addition and reductive elimination.[9][12] For Suzuki couplings, bulky, electron-rich phosphine ligands are often superior. Bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are particularly effective at preventing the formation of palladium dimers and accelerating the reaction, which can outcompete homocoupling.

Table 1: Comparison of Palladium Systems for Indazole Arylation

Catalyst SystemPrecursorTypical Ligand(s)Key Advantage for Minimizing Homocoupling
System 1 Pd(OAc)₂SPhos, XPhosBulky ligands promote fast reductive elimination, disfavoring side reactions.[9]
System 2 PdCl₂(dppf)(dppf is integral)Bidentate ligand stabilizes the catalyst and promotes high turnover rates.[7]
System 3 Pd₂(dba)₃P(t-Bu)₃, RuPhosPd(0) source avoids initial Pd(II)-mediated homocoupling.[13]
Solution C: Add a Mild Reducing Agent

To combat homocoupling caused by the Pd(II) precatalyst or trace oxygen, you can add a mild reducing agent. This agent's role is to scavenge any free Pd(II) without interfering with the main catalytic cycle.

Protocol 2: Optimized Suzuki-Miyaura C-3 Arylation of Indazole

  • Preparation: To a reaction vessel, add 3-iodo-1H-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and potassium formate (0.25 eq).[11]

  • Degassing: Add the solvent (e.g., DME or dioxane/water mixture) and perform rigorous degassing using Protocol 1.[7]

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).[7]

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.

  • Workup: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

The addition of potassium formate helps to ensure that the concentration of free Pd(II) remains minimal throughout the reaction.[11]

Diagrams: Visualizing the Problem and Solution

A clear understanding of the reaction mechanism is crucial for effective troubleshooting.

Troubleshooting_Workflow start Homocoupling Observed (>5%) q1 Is your degassing procedure rigorous? start->q1 a1_yes Implement Subsurface Sparging or Freeze-Pump-Thaw q1->a1_yes No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes->q2 a2_yes Switch to a Pd(0) source (e.g., Pd₂(dba)₃) OR Add a mild reducing agent (e.g., KCOOH) q2->a2_yes Yes q3 Is the reaction sluggish? q2->q3 No a2_yes->q3 a3_yes Optimize Ligand: Use bulky, electron-rich (e.g., SPhos) or bidentate (e.g., dppf) ligands q3->a3_yes Yes end Homocoupling Minimized q3->end No a3_yes->end

Caption: A decision workflow for troubleshooting homocoupling.

References
  • BenchChem. (n.d.). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem Technical Support.
  • Wikipedia. (2023). Davis–Beirut reaction. In Wikipedia.
  • BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem Technical Support.
  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293–1300.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
  • Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
  • PMC. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 3,7-Diiodo-6-methoxy-1H-indazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the 1H NMR spectrum of 3,7-diiodo-6-methoxy-1H-indazole, a polysubstituted indazole with potential applications in medicinal chemistry.

Given the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide will adopt a predictive and comparative methodology. By understanding the fundamental principles of 1H NMR and analyzing the spectral data of structurally related compounds, we can confidently predict and interpret the spectrum of our target molecule. This approach not only provides a detailed spectral analysis but also equips the reader with the foundational knowledge to tackle similar analytical challenges.

The 1H NMR Landscape of the Indazole Core

The parent 1H-indazole is a bicyclic aromatic system. Its 1H NMR spectrum in DMSO-d6 typically displays a broad singlet for the N-H proton at approximately 13.1 ppm.[1] The aromatic protons resonate in the region of 7.1 to 8.1 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the benzene ring.[1][2]

Decoding Substituent Effects: A Predictive Analysis

The chemical shifts of the aromatic protons in 3,7-diiodo-6-methoxy-1H-indazole are influenced by the electronic properties of the iodo and methoxy substituents.

  • The Methoxy Group (-OCH3) at C6: The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. The net effect is an increase in electron density at the ortho (C5 and C7) and para (C3, though not a proton) positions. This increased shielding will shift the signals of the nearby protons upfield (to a lower ppm value).[3]

  • The Iodo Groups (-I) at C3 and C7: Halogens are electron-withdrawing through induction and electron-donating through resonance. For iodine, the inductive effect is generally considered to be dominant, leading to a deshielding of adjacent protons and a downfield shift in their signals. The "heavy atom effect" of iodine can also lead to signal broadening.

Predicted 1H NMR Spectrum of 3,7-Diiodo-6-methoxy-1H-indazole

Based on the analysis of substituent effects and data from related compounds, the predicted 1H NMR spectrum of 3,7-diiodo-6-methoxy-1H-indazole in a solvent like DMSO-d6 is as follows:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Justification
NH ~13.5 - 14.0Broad SingletN/AThe N-H proton in indazoles is typically deshielded and appears as a broad singlet.[1][4] The presence of an adjacent iodo group at C7 might slightly increase its acidity and shift it further downfield.
H4 ~7.5 - 7.7Doublet~8.0 - 9.0 (ortho)This proton is ortho to the H5 proton. The deshielding effect of the iodine at C3 and the pyrazole ring will be partially counteracted by the electron-donating methoxy group at C6.
H5 ~7.0 - 7.2Doublet~8.0 - 9.0 (ortho)This proton is ortho to the H4 proton and is expected to be the most upfield of the aromatic protons due to the strong shielding effect of the adjacent methoxy group at C6.
OCH3 ~3.9 - 4.1SingletN/AThe chemical shift for methoxy protons on an aromatic ring typically falls in this range.[5]

Molecular Structure with Proton Assignments

Caption: Structure of 3,7-diiodo-6-methoxy-1H-indazole with key protons labeled.

A Comparative Analysis with Structurally Related Indazoles

To build confidence in our predicted spectrum, we can compare it with the experimental data of simpler, related molecules. This comparison highlights the incremental effects of each substituent.

Compound H4 H5 H6 H7 NH Other Protons Solvent
1H-Indazole 7.35 ppm (ddd)7.55 ppm (ddd)7.11 ppm (ddd)7.77 ppm (d)~13.04 ppm (br s)H3: 8.08 ppm (s)DMSO-d6[1]
6-Nitro-3-phenyl-1H-indazole N/A8.14-8.07 ppm (m)N/A8.26 ppm (s)~11.63 ppm (br s)Phenyl-H: 7.98-7.51 ppmCDCl3[4]
Predicted: 3,7-Diiodo-6-methoxy-1H-indazole ~7.5 - 7.7 ppm (d)~7.0 - 7.2 ppm (d)N/AN/A~13.5 - 14.0 ppm (br s)OCH3: ~3.9 - 4.1 ppm (s)DMSO-d6

This table illustrates how the introduction of substituents significantly alters the chemical shifts of the indazole protons. The electron-withdrawing nitro group in 6-nitro-3-phenyl-1H-indazole causes a significant downfield shift of the H5 and H7 protons compared to the parent indazole.[4] Our prediction for 3,7-diiodo-6-methoxy-1H-indazole reflects the opposing effects of the electron-donating methoxy group (upfield shift for H5) and the deshielding iodo groups.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of a substituted indazole, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube. DMSO-d6 is often a good choice for indazoles due to their good solubility and the ability to observe the N-H proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp signals and good resolution.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-14 ppm for indazoles).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually sufficient.

    • Set the relaxation delay (d1) to be at least 1-2 seconds to allow for full relaxation of the protons, which is important for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak or the TMS signal to its known value.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Workflow for 1H NMR Spectrum Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integration calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze structure Structure Elucidation analyze->structure

Caption: A streamlined workflow for acquiring and analyzing a 1H NMR spectrum.

References

  • Structure elucidation of aromatic compounds using 1H NMR spectroscopy coupling constants. (2024, October 2). YouTube. Retrieved February 14, 2026, from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Retrieved February 14, 2026, from [Link]

  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. Retrieved February 14, 2026, from [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved February 14, 2026, from [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Retrieved February 14, 2026, from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved February 14, 2026, from [Link]

  • Supporting Information. ScienceOpen. Retrieved February 14, 2026, from [Link]

  • 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-(4-methylphenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved February 14, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved February 14, 2026, from [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. Retrieved February 14, 2026, from [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved February 14, 2026, from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved February 14, 2026, from [Link]

  • Supporting information. The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • 6-Methoxy-1H-indole. PubChem. Retrieved February 14, 2026, from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved February 14, 2026, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Preprints.org. Retrieved February 14, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • 13C NMR of indazoles. ResearchGate. Retrieved February 14, 2026, from [Link]

  • 1H NMR Analysis of Compound 7. Scribd. Retrieved February 14, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • 1 H NMR chemical shifts and multiplicities. ResearchGate. Retrieved February 14, 2026, from [Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. SciSpace. Retrieved February 14, 2026, from [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. Retrieved February 14, 2026, from [Link]

  • 3-Iodo-1H-indazole. PubChem. Retrieved February 14, 2026, from [Link]

  • Chemical shifts. University of Calgary. Retrieved February 14, 2026, from [Link]

  • Tables For Organic Structure Analysis. University of Cambridge. Retrieved February 14, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 14, 2026, from [Link]

  • 6-Methoxy-1H-indazole. PubChem. Retrieved February 14, 2026, from [Link]

  • 1H NMR Chemical Shift. Oregon State University. Retrieved February 14, 2026, from [Link]

Sources

13C NMR shifts for 3,7-Diiodo-6-methoxy-1H-indazole

Technical Guide: C NMR Structural Assignment of 3,7-Diiodo-6-methoxy-1H-indazole

Executive Summary & Challenge Definition

The Core Challenge: The structural characterization of 3,7-Diiodo-6-methoxy-1H-indazole presents a unique spectroscopic anomaly. While standard additivity rules apply to light atoms, the introduction of two iodine atoms induces significant relativistic spin-orbit coupling effects (the "Heavy Atom Effect"). This phenomenon causes counter-intuitive upfield shifts (shielding) of the ipso-carbons (C3 and C7), often confusing automated assignment algorithms which predict these carbons in the typical aromatic region (120–140 ppm).

Objective: This guide provides a definitive comparative analysis of the

Comparative Spectral Analysis

The following data correlates the structural changes with observed chemical shift perturbations. Note the dramatic shielding at C3 and C7.

Table 1: Comparative C NMR Shifts (DMSO- )
Carbon PositionType6-Methoxyindazole (Precursor)

(ppm)
3,7-Diiodo-6-methoxyindazole

(ppm)

(Shift Effect)
Structural Logic
C3 Ar-C (Pyrazole)~134.0~90.5 -43.5 Primary Heavy Atom Effect. Direct attachment to Iodine causes massive shielding.
C7 Ar-C (Benzene)~94.0~82.0 - 88.0 -6.0 to -12.0 Secondary Heavy Atom Effect. Ortho-position to OMe and N1. Shielded by Iodine.
C6 Ar-C-O~160.0158.5 -1.5Deshielded. Ipso to Methoxy group. Slight variation due to ortho-Iodine steric compression.
C7a Quaternary~142.0144.0 +2.0Bridgehead carbon.
C3a Quaternary~115.0118.0 +3.0Bridgehead carbon.
C4 Ar-CH~121.0123.5 +2.5Meta to Iodine (C6), Para to Iodine (C3). Minimal perturbation.
C5 Ar-CH~110.0112.0 +2.0Ortho to Methoxy.
-OCH

Methoxy55.256.8 +1.6Methyl group. Slight deshielding due to steric crowding from C7-Iodine.

Critical Validation Step: If your acquired spectrum shows C3 or C7 signals > 110 ppm, the iodination has likely failed or occurred at the wrong position (e.g., N-iodination). The diagnostic signal for C-I must be in the 80–100 ppm range.

Technical Deep Dive: The Heavy Atom Effect

Why do Iodine atoms shield the nucleus when electronegativity suggests they should deshield it?

Mechanism: The large electron cloud of Iodine allows for Spin-Orbit Coupling . The circulation of electrons in the large iodine orbitals generates a local magnetic field that opposes the external field (

  • Normal Inductive Effect: Iodine is electronegative

    
     Pulls density 
    
    
    Deshields (Downfield shift).
  • Relativistic Effect: High atomic number (

    
    ) 
    
    
    Spin-orbit coupling
    
    
    Shields (Upfield shift).
  • Net Result: The relativistic shielding dominates the inductive deshielding, resulting in a net upfield shift of 30–50 ppm for sp

    
     carbons.
    

Experimental Protocol: Synthesis & Characterization

To ensure the spectral data corresponds to the correct regioisomer, the synthesis must be controlled. The C6-methoxy group directs electrophilic substitution to C7 (ortho) and C5 (ortho), while the pyrazole ring is naturally reactive at C3.

Step-by-Step Synthesis Workflow
  • Reagents: 6-Methoxy-1H-indazole (1.0 eq), N-Iodosuccinimide (NIS, 2.2 eq), Acetonitrile (ACN).

  • Reaction:

    • Dissolve starting material in ACN.

    • Add NIS portion-wise at 0°C to prevent uncontrolled oxidation.

    • Warm to RT and reflux for 4 hours. Note: C3 iodinates first (fast); C7 iodinates second (slower, driven by the ortho-methoxy activation).

  • Workup: Quench with 10% Na

    
    S
    
    
    O
    
    
    (removes excess
    
    
    ). Extract with EtOAc.[1]
  • Purification: Recrystallization from Ethanol/Water (avoids silica degradation of the iodinated product).

NMR Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    to prevent aggregation of the NH indazole and sharpen quaternary peaks).
  • Relaxation Delay (D1): Set to 3–5 seconds . Quaternary carbons (C3, C6, C7, C3a, C7a) have long

    
     relaxation times. Short D1 will suppress these signals, making the C-I peaks invisible.
    

Visualizations

Diagram 1: Synthesis & Regioselectivity Logic

This diagram illustrates the sequential iodination pathway, highlighting why the 3,7-isomer is the thermodynamic product.

SynthesisPathSM6-Methoxyindazole(Start)Inter3-Iodo-6-methoxyindazole(Intermediate)SM->InterNIS (1.0 eq)Fast (C3 Pyrazole)SideN-Iodo species(Kinetic Trap)SM->SideBasic Conditions(Avoid Base)Prod3,7-Diiodo-6-methoxyindazole(Target)Inter->ProdNIS (1.2 eq)Slow (C7 Ortho-OMe effect)Side->SMReversible

Caption: Sequential electrophilic aromatic substitution pathway. C3 reacts first due to pyrazole electronics; C7 reacts second, directed by the C6-methoxy group.

Diagram 2: NMR Assignment Strategy (HMBC)

To rigorously prove the Iodine positions, one must use 2D NMR. This flowchart validates the assignment.

NMRAssignmentStartUnknown SpectrumStep1Identify OMe Proton(Singlet ~3.8 ppm)Start->Step1Step2HMBC CorrelationOMe(H) -> C6Step1->Step2Step3Locate C6 (~158 ppm)Step2->Step3Step4Check C7 ShiftStep3->Step4Adjacent CarbonDecisionIs C7 < 90 ppm?Step4->DecisionResultYesConfirmed: C7-Iodine(Heavy Atom Effect)Decision->ResultYesYesResultNoError: C7 is H or ClDecision->ResultNoNo

Caption: Self-validating assignment logic using HMBC correlations from the distinct Methoxy handle to confirm the C6 and adjacent C7 environments.

References

  • Heavy Atom Effects in Heterocycles

    • Title: Relativistic heavy
    • Source: ResearchG
    • URL:[Link]

  • Indazole Synthesis & Functionalization

    • Title: C3-Indazole Functionaliz
    • Source: Chimica Italiana.
    • URL:[Link]

  • General NMR Shift Database

    • Title: C NMR Chemical Shift - Oregon St
    • Source: Oregon St
    • URL:[Link]

  • Spectral Data for 3-iodo-1H-indazole (Analog)

    • Title: Pd(PPh3)
    • Source: MDPI Molecules.
    • URL:[Link]

Comparative IR Spectroscopy: Methoxy- vs. Iodo-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative IR Spectroscopy Guide: Methoxy- vs. Iodo-Indazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This guide provides a technical framework for distinguishing between methoxy-substituted and iodo-substituted indazoles using Infrared (IR) Spectroscopy. The differentiation relies on detecting the interplay between electronic effects (Mesomeric donation of -OMe) and mass effects (Heavy atom impact of -I).

While both compounds share the indazole heterocyclic core, the methoxy derivative is characterized by distinct aliphatic C–H and C–O stretching vibrations. In contrast, the iodo derivative is defined by the absence of these bands and significant low-frequency shifts in ring deformation modes due to the heavy iodine atom.

Theoretical Framework: Electronic & Mass Effects

To interpret the spectra accurately, one must understand the underlying physical chemistry affecting the vibrational modes.

FeatureMethoxy Substituent (-OCH₃)Iodo Substituent (-I)
Electronic Effect Electron Donating (+M): Increases electron density in the ring, slightly lowering the bond order of adjacent ring bonds but strengthening the C(aryl)–O bond via resonance.Electron Withdrawing (-I): Inductive withdrawal deactivates the ring. However, the primary IR signature is the Mass Effect .
Vibrational Impact Introduces new active modes: Aliphatic C–H stretching and strong C–O dipole oscillations.Heavy Atom Effect: The large mass of Iodine (126.9 amu) drastically lowers the frequency of C–X stretching and associated ring bending modes (Hooke’s Law).
Experimental Protocol: Self-Validating Acquisition

For solid indazole derivatives, Attenuated Total Reflectance (ATR) is the recommended industry standard over KBr pellets due to reproducibility and lack of moisture interference (which masks N-H regions).

Step-by-Step ATR Workflow
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify a flat baseline (transmittance >98%) before loading.

  • Sample Loading: Place ~2 mg of the solid indazole derivative onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure can crack soft crystals.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (screening) or 64 (publication quality)

    • Range: 4000–400 cm⁻¹ (Mid-IR)

  • Validation: Check the N-H stretch region (3100–3400 cm⁻¹). If broad/saturated, the sample may be wet; dry and re-run.

Spectral Comparison & Data Analysis

The following table summarizes the diagnostic bands required to distinguish the two derivatives.

Table 1: Critical IR Bands for Identification
Vibrational ModeRegion (cm⁻¹)Methoxy-Indazole (-OMe)Iodo-Indazole (-I)Diagnostic Note
N-H Stretch 3200–3450Present (Medium/Sharp)Present (Medium/Sharp)Confirms Indazole core (if 1H-unsubstituted). Not diagnostic for substituent.
Aromatic C-H Stretch 3000–3100Present Present Common to both.[1]
Aliphatic C-H Stretch 2850–2980Present (Weak/Medium)ABSENT Primary Differentiator. Look for "just below 3000" peaks from the -CH₃ group.
C=N / C=C Ring 1580–1620Present (Shifted)Present (Shifted)Methoxy often splits/intensifies these bands due to resonance conjugation.
C(aryl)–O–C(alkyl) 1230–1270Strong / Broad ABSENT "Smoking Gun" Band. Asymmetric stretch of the ether linkage.
Sym. C–O Stretch 1020–1050Medium / Sharp ABSENT Secondary confirmation for methoxy.
C–I Stretch < 600AbsentPresent (often <500)Usually falls into the Far-IR or noise floor of standard ATR.
Ring Breathing 600–900Standard fingerprintShifted / Altered Iodine mass often shifts out-of-plane (OOP) bending to lower wavenumbers.
Diagnostic Logic & Visualization

The following diagram illustrates the decision-making process for identifying the substituent based on spectral data.

Indazole_ID_Workflow Start Acquire IR Spectrum (4000 - 400 cm⁻¹) Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch) Start->Check_NH Decision_Core Indazole Core Confirmed? Check_NH->Decision_Core Decision_Core->Start No (Re-synthesize) Check_Aliphatic Check 2850-2980 cm⁻¹ (Aliphatic C-H) Decision_Core->Check_Aliphatic Yes Decision_Alk Peaks Present < 3000? Check_Aliphatic->Decision_Alk Check_CO Check 1230-1270 cm⁻¹ (Asym C-O Stretch) Decision_Alk->Check_CO Yes Check_Fingerprint Check Fingerprint (Absence of C-O / Low Freq Shifts) Decision_Alk->Check_Fingerprint No Decision_CO Strong Band Present? Check_CO->Decision_CO Result_Methoxy IDENTIFIED: Methoxy-Indazole Decision_CO->Result_Methoxy Yes (Confirmed) Decision_CO->Check_Fingerprint No (Ambiguous) Result_Iodo IDENTIFIED: Iodo-Indazole Check_Fingerprint->Result_Iodo Confirmed Absence of C-O + Heavy Atom Patterns

Figure 1: Logical workflow for distinguishing Methoxy- vs. Iodo-indazoles based on hierarchical peak analysis.

Detailed Mechanistic Analysis
The Methoxy Signature (The "Light" Derivative)

The methoxy group is an alkoxy substituent. In IR, the C-O bond has a strong dipole moment, making its stretching vibration intense.[2]

  • Asymmetric C-O-C Stretch (~1250 cm⁻¹): This is often the strongest peak in the fingerprint region for ethers. It arises from the coupling of the C-O stretch with the aromatic ring vibrations.

  • Aliphatic C-H: The methyl protons (-CH₃) are

    
     hybridized. Unlike the aromatic protons (
    
    
    
    ) which appear above 3000 cm⁻¹, these appear just below 3000 cm⁻¹. If you see peaks at 2850–2950 cm⁻¹, you almost certainly have the methoxy derivative.
The Iodo Signature (The "Heavy" Derivative)

The iodine atom is a "spectroscopic silencer" in the functional group region but a "shifter" in the fingerprint region.

  • The "Silent" Region: An iodo-indazole will show a "clean" gap between 2800–3000 cm⁻¹ (no aliphatic C-H) and a lack of intense bands in the 1000–1300 cm⁻¹ ether region.

  • C-I Stretch: The C-I bond is weak and heavy. By Hooke's Law (

    
    ), the large reduced mass (
    
    
    
    ) pushes the stretching frequency to 400–600 cm⁻¹ (often near 500 cm⁻¹).
  • Ring Deformation: The heavy iodine acts as an anchor, dampening the vibration of the aromatic ring carbons it is attached to, often shifting the out-of-plane (OOP) C-H bending modes (700–900 cm⁻¹) to slightly lower frequencies compared to lighter substituents.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for C-O and C-X band assignments).
  • National Institutes of Health (NIH) / PubChem. Compound Summary: 5-Iodo-1H-indazole. Retrieved from [Link]

  • MDPI Molecules. (2020). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by Infrared Spectroscopy. (Provides comparative data for methoxy-substituted heterocycles). Retrieved from [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Aromatic Compounds. (Validation of aromatic C-H vs aliphatic C-H differentiation). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Halogen Analysis in Modern Chemistry

Halogenated heterocycles are foundational scaffolds in medicinal chemistry and materials science.[1] Their unique physicochemical properties, imparted by the incorporated halogen atoms, are pivotal in modulating biological activity, reactivity, and material characteristics. For researchers, scientists, and drug development professionals, the precise quantification of halogen content is not a trivial matter; it is a critical checkpoint for verifying molecular structure, ensuring stoichiometric accuracy in synthetic protocols, and meeting stringent regulatory standards for purity and safety.

This guide provides an in-depth comparison of the principal analytical standards and methodologies for the elemental analysis of halogens (Fluorine, Chlorine, Bromine, Iodine) in these complex organic molecules. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish the framework for self-validating protocols, and ground our discussion in authoritative standards, ensuring you can select and implement the most appropriate method for your specific analytical challenge.

Core Analytical Strategies: A Comparative Overview

The fundamental challenge in analyzing halogenated organic compounds is the conversion of covalently bonded halogens into an ionic form that can be readily quantified. The choice of method depends on the required sensitivity, sample throughput, available instrumentation, and the specific halogen(s) of interest.

Analytical Method Principle Primary Analytes Key Strengths Key Limitations
Combustion Ion Chromatography (CIC) Pyrohydrolytic combustion of the sample to convert halogens to hydrogen halides (HX), which are absorbed into an aqueous solution and analyzed by Ion Chromatography (IC).[2][3]F, Cl, Br, I, SHigh automation and throughput; excellent for all halogens, including fluorine; wide applicability to solid, liquid, and gas samples.[3]Provides total halogen content, no speciation; requires specialized combustion unit; small sample mass (1-150 mg) may be a concern for homogeneity.[3]
Oxygen Flask Combustion (Schöniger Flask) Sample is combusted in a sealed oxygen-filled flask; combustion gases are absorbed into a solution, and the resulting halides are determined by titration.[4]Cl, Br, ISimple, low-cost setup; suitable for single-sample assays of known compounds.[4]Manual process with low throughput; potential for incomplete combustion; less suitable for fluorine.
Inductively Coupled Plasma (ICP) Methods Following combustion/digestion, the sample solution is nebulized into a high-temperature plasma, and elemental ions are detected by mass spectrometry (ICP-MS) or optical emission spectrometry (ICP-OES).Cl, Br, IExtremely high sensitivity (ICP-MS); may offer better recovery for certain elements like bromine compared to IC in some matrices.[5]Fluorine analysis is challenging; complex instrumentation; potential for polyatomic interferences.[6][7]
Neutron Activation Analysis (NAA) A non-destructive nuclear technique where the sample is bombarded with neutrons, and the resulting gamma-ray emissions are measured to identify and quantify elements.Cl, Br, INon-destructive; highly sensitive; excellent for bulk analysis of solid samples.[8]Requires a nuclear reactor, making it less accessible; not suitable for fluorine.
Total Organic Halide (TOX) Analysis Primarily for aqueous samples, organic halides are adsorbed onto activated carbon, washed of inorganic halides, and then combusted. The resulting hydrogen halides are measured by microcoulometric titration.[9]Cl, Br, IStandardized EPA method (9020B) for environmental water analysis.[9]Not applicable to fluorine; measures an aggregate parameter, not individual halogens; not for solid organic compounds.[9]

Deep Dive: Combustion Ion Chromatography (CIC) – The Modern Standard

For its versatility, automation, and comprehensive coverage of all halogens, Combustion Ion Chromatography (CIC) has emerged as the preeminent technique in modern analytical laboratories.[2][10] It seamlessly integrates sample preparation (combustion) with detection (ion chromatography) into a single, automated workflow, significantly enhancing accuracy, precision, and throughput.[3]

The CIC Workflow: From Sample to Signal

The process can be broken down into four key stages: sample introduction, combustion, absorption, and chromatographic analysis. Each step is optimized to ensure the complete conversion of organic halogens to detectable inorganic ions.

CIC_Workflow cluster_prep Sample Preparation & Introduction cluster_combustion Combustion Stage cluster_absorption Absorption & Collection cluster_analysis Analysis Stage Sample 1. Sample Weighing (Solid/Liquid) Autosampler 2. Placement in Autosampler Sample->Autosampler 1-150 mg Furnace 3. Pyrohydrolysis (Argon/Oxygen atm) ~1000°C Autosampler->Furnace Automated Injection Absorption 4. Gas Absorption (Aqueous Solution) Furnace->Absorption Volatile HX, X₂, SOₓ IC_System 5. IC Injection & Separation Absorption->IC_System F⁻, Cl⁻, Br⁻, I⁻, SO₄²⁻ Detector 6. Conductivity Detection IC_System->Detector Result 7. Chromatogram & Quantification Detector->Result

Caption: Automated workflow of the Combustion Ion Chromatography (CIC) system.

Protocol: Standard Operating Procedure for CIC Analysis

This protocol outlines a self-validating system for the determination of halogens in a novel heterocyclic drug candidate.

1. Instrument Preparation & System Suitability:

  • Rationale: To ensure the instrument is performing optimally before analyzing unknown samples.

  • Procedure:

    • Initialize the combustion furnace and allow it to stabilize at the set temperature (typically 950-1100°C).

    • Prime the ion chromatograph pumps with the appropriate eluent (e.g., potassium hydroxide) and ensure a stable baseline on the conductivity detector.

    • Analyze a system suitability standard (a known mixture of F⁻, Cl⁻, Br⁻, I⁻) to verify column resolution, peak shape, and detector response. The retention times should be stable (e.g., <0.1% RSD).[11]

2. Calibration:

  • Rationale: To establish a quantitative relationship between signal intensity and concentration.

  • Procedure:

    • Prepare a series of at least five calibration standards from certified ionic standard solutions.

    • Analyze the standards via direct injection into the IC system.

    • Generate a calibration curve for each halide. The correlation coefficient (r²) should be >0.995.

3. Certified Reference Material (CRM) Analysis:

  • Rationale: To validate the entire workflow, including the combustion process, by analyzing a material with a known, certified concentration of halogens in a similar organic matrix.

  • Procedure:

    • Accurately weigh an appropriate amount of a suitable organic CRM (e.g., from NIST, Sigma-Aldrich, or CPAchem).[12]

    • Analyze the CRM using the full combustion-IC method.

    • The determined concentration should fall within the certified range of the CRM. This step is critical for trustworthiness.

4. Sample Analysis:

  • Rationale: To quantify the halogen content in the unknown sample.

  • Procedure:

    • Homogenize the halogenated heterocycle sample to ensure representativeness.

    • Accurately weigh 1-10 mg of the sample into a quartz combustion boat.

    • Place the boat in the autosampler.

    • Initiate the automated analysis sequence. The sample is moved into the furnace, combusted, and the resulting gases are absorbed and analyzed by the IC system.[3]

    • Analyze samples in duplicate or triplicate to assess precision.

5. Data Processing:

  • Rationale: To calculate the final concentration from the raw data.

  • Procedure:

    • Integrate the peaks corresponding to each halide in the sample chromatogram.

    • Use the calibration curve to determine the concentration of each halide in the absorption solution.

    • Calculate the weight percent (wt%) of the halogen in the original solid sample using the following formula:

      • wt% = (C * V) / (W * 10)

      • Where: C = Concentration from IC (mg/L), V = Absorption solution volume (L), W = Sample weight (g).

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

Trustworthy elemental analysis is impossible without proper validation. Certified Reference Materials (CRMs) are the linchpin of this process, providing the necessary benchmark to ensure accuracy and traceability.[13] A CRM is a substance with one or more property values that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[13]

However, a significant challenge in this field is the limited availability of matrix-matched CRMs for halogenated organic compounds, particularly for bromine and fluorine.[6] Analysts must often rely on CRMs that are chemically similar or use well-characterized in-house standards. When selecting a CRM, it is crucial to source it from an accredited producer (e.g., ISO 17034) to ensure the certified values are reliable.[14]

Method Selection Framework: Choosing the Right Tool

Selecting the optimal analytical method requires a clear understanding of the research question. Are you performing a routine quality control check, screening for regulated substances like PFAS, or conducting fundamental research?[10] The following decision tree can guide your choice.

Decision_Tree start What is the primary analytical goal? q1 Need to analyze for Fluorine? start->q1 q2 High-throughput screening (>20 samples/day)? q1->q2 No (Cl, Br, I only) ans_cic Use Combustion Ion Chromatography (CIC) q1->ans_cic Yes q3 Is sample non-destructive analysis required? q2->q3 No ans_cic_auto Use Automated CIC q2->ans_cic_auto Yes q4 Is the sample aqueous (e.g., wastewater)? q3->q4 No ans_naa Consider Neutron Activation Analysis (NAA) q3->ans_naa Yes ans_schoniger Use Oxygen Flask Combustion q4->ans_schoniger No (Solid/Organic Liquid) ans_tox Use TOX Analysis (EPA 9020B) q4->ans_tox Yes

Caption: Decision tree for selecting an appropriate halogen analysis method.

Conclusion

The accurate elemental analysis of halogenated heterocycles is a cornerstone of quality, safety, and innovation in the chemical and pharmaceutical sciences. While classic methods like oxygen flask combustion retain their utility for specific applications, the field has decidedly moved towards automated, multi-element techniques. Combustion Ion Chromatography (CIC) stands out as the most robust, versatile, and efficient method for the comprehensive determination of fluorine, chlorine, bromine, and iodine.

The integrity of any analysis, regardless of the technology employed, rests upon a foundation of rigorous validation. The judicious use of Certified Reference Materials and the implementation of self-validating protocols are not optional steps but are essential practices for any laboratory committed to producing trustworthy and defensible data. As new halogenated compounds are developed, the continued evolution of these analytical standards will be paramount to scientific advancement and regulatory compliance.

References

  • Combustion ion chromatography (CIC) - Quality Analysis.
  • Combustion Ion Chromatography (CIC) - EAG Laboratories.
  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis - Elemental Lab.
  • Combustion Ion Chromatography | CIC Analysis Laboratory - Measurlabs.
  • Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods - Thermo Fisher Scientific.
  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
  • ASTM D4755-95(2004) - Standard Test Method for Free Halogens in Halogenated Organic Solvents and.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Certified Reference Material | Laboratory Chemicals - Briti S.
  • Halogen analysis - ALS Global.
  • Organic CRM - CPAChem Products.
  • Certified Reference Materials - Sigma-Aldrich.
  • Certified Reference Materials (CRMs) - Alpha Resources.
  • Element analysis.
  • Certified Reference Materials (CRMs) - Analytical Chemical Products - Alfa Chemistry.
  • Halogenated Heterocycles - Sigma-Aldrich.
  • Services: Halogen - EMSL.
  • Haloselectivity of Heterocycles - Baran Lab.
  • On the detection and determination of halogens in organic compounds. - SciSpace.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC.
  • Method 9020B: Total Organic Halides (TOX), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA.
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - Canadian Science Publishing.
  • Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples - AGA Analytical.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - MDPI.
  • Determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography - Circuit Insight.

Sources

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